5-tert-Butyl-4-methyl-thiazol-2-ylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDNODZFXIBEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360128 | |
| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45865-42-7 | |
| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-tert-Butyl-4-methyl-thiazol-2-ylamine mechanism of action
An In-depth Technical Guide on the Potential Mechanism of Action of 5-tert-Butyl-4-methyl-thiazol-2-ylamine and Related Thiazole Derivatives
Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for this compound. This guide provides an in-depth overview of the known and potential mechanisms of action for structurally related thiazole-containing compounds, which may serve as a predictive framework for the biological activity of this compound.
Introduction to 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The specific compound, this compound, is noted for its use in creating compounds with high biological activity, particularly in the design of kinase inhibitors.[3] The biological activity of thiazole derivatives is heavily influenced by the nature and position of their substituents.
Potential Mechanisms of Action
Based on the activities of structurally similar compounds, this compound could potentially exert its effects through several mechanisms, including kinase inhibition, antibacterial activity, neuroprotection, and antioxidant effects.
Kinase Inhibition
The thiazole ring is a common feature in many kinase inhibitors. Certain 2-aminothiazole derivatives have been shown to inhibit Aurora kinases, which are crucial for mitotic regulation and are often overexpressed in cancers.[1] The mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets and leading to cell cycle arrest and apoptosis.
Signaling Pathway: Aurora Kinase Inhibition
Caption: Hypothetical inhibition of Aurora Kinase by a thiazole derivative.
Antibacterial Activity
Phenylthiazole derivatives containing a tert-butyl group have demonstrated significant antibacterial activity, particularly against multidrug-resistant strains like MRSA.[4] These compounds can disrupt mature bacterial biofilms and exhibit rapid bactericidal activity.[4] While the exact molecular target is often not fully elucidated, potential mechanisms include inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Quantitative Data: Antibacterial Activity of Phenylthiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Phenylthiazole Derivative 19 | MRSA USA300 | 1.17 | Not Reported | [4] |
| Phenylthiazole Derivative 23 | MRSA USA300 | 1.56 | Not Reported | [4] |
| Phenylthiazole Derivative 26 | MRSA USA300 | Not Reported | Not Reported | [4] |
| Vancomycin | MRSA USA300 | 1.56 | Not Reported | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Neuroprotective Effects
Certain 4-methylthiazol-2-amine analogs have shown neuroprotective properties against glutamate-induced cytotoxicity.[5] The proposed mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway and the regulation of reactive oxygen species (ROS) scavenging systems.[5] Activation of this pathway promotes cell survival and inhibits apoptosis.
Signaling Pathway: PI3K/Akt/mTOR Pathway in Neuroprotection
Caption: PI3K/Akt/mTOR signaling pathway in neuroprotection.
Antioxidant Activity
Derivatives of 2-amino-4-methylthiazole have been synthesized and evaluated for their antioxidant activity.[5] These compounds have shown the ability to effectively scavenge free radicals such as DPPH, hydroxyl, nitric oxide, and superoxide in experimental models.[5][6] The mechanism of action is likely through the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for a DPPH radical scavenging assay.
Experimental Protocols
The following are examples of experimental protocols used to assess the biological activities of thiazole derivatives, which could be adapted for studying this compound.
Aurora Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of a compound against Aurora kinases.
-
Methodology: A common method is a radiometric filter-binding assay using purified recombinant Aurora kinase.
-
Prepare a reaction mixture containing the kinase, a peptide substrate (e.g., Kemptide), and [γ-³²P]ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the enzyme.
-
Incubate the mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Methodology: Broth microdilution method.
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., MRSA).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth.
-
Neuroprotection Assay (MTT Assay)
-
Objective: To assess the protective effect of a compound against glutamate-induced cytotoxicity in neuronal cells.
-
Methodology:
-
Culture cortical neurons in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Induce cytotoxicity by exposing the cells to a toxic concentration of glutamate.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 3. 5-(tert-Butyl)-4-methylthiazol-2-amine [myskinrecipes.com]
- 4. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Butyl-4-methylthiazol-2-amine| [benchchem.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of 5-tert-Butyl-4-methyl-thiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an overview of the potential biological activities of 5-tert-Butyl-4-methyl-thiazol-2-ylamine, a substituted 2-aminothiazole. Direct biological screening data for this specific compound is limited in publicly available literature. Therefore, this document summarizes the reported biological activities of structurally related 2-aminothiazole derivatives to provide a predictive framework and guide for future research and drug development efforts. The 2-aminothiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and antioxidant properties.[1][2] This guide presents key quantitative data, detailed experimental methodologies for relevant assays, and visual representations of screening workflows and potential signaling pathways.
Introduction
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of various substituents, such as the tert-butyl and methyl groups in this compound, can significantly influence the compound's physicochemical properties and its interactions with biological targets. This guide explores the potential therapeutic applications of this compound by examining the biological activities of its close structural analogs.
Predicted Biological Activities and Screening Data
Based on the structure-activity relationships of related 2-aminothiazole derivatives, this compound is predicted to exhibit anticancer, antimicrobial, and antioxidant activities. The following sections summarize the quantitative data from studies on analogous compounds.
Anticancer Activity
Derivatives of 2-aminothiazole have demonstrated significant antiproliferative effects against various cancer cell lines.[3] The presence of a bulky hydrophobic group, such as a tert-butyl group, can enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Table 1: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives
| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa | Antiproliferative | 1.6 ± 0.8 | [3][4] |
| A549 | Antiproliferative | - | [3] | |
| MCF-7 | Antiproliferative | - | [3] | |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (leukemia) | Antiproliferative | 16.3 | [3] |
| MDA-MB-231 | Antiproliferative | Inactive | [3] | |
| MCF-7 | Antiproliferative | 20.2 | [3] | |
| HT-29 | Antiproliferative | 21.6 | [3] | |
| 5-ylidene-4-aminothiazol-2(5H)-one derivatives | Various (60 cell lines) | Anticancer Screen | Moderate activity | [5] |
Antimicrobial Activity
Phenylthiazoles containing a tert-butyl moiety have shown promising activity against multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][6]
Table 2: Antimicrobial Activity of Structurally Related Phenylthiazole Derivatives
| Compound/Derivative Class | Organism | Assay Type | MIC (µg/mL) | Reference |
| Phenylthiazoles with t-butyl lipophilic component | MRSA | Antibacterial | ≤ 1.2 | [1] |
| Vancomycin-resistant Staphylococcal species | Antibacterial | - | [1] | |
| Vancomycin-resistant Enterococcal species | Antibacterial | - | [1] | |
| tert-butylphenylthiazole with a pyrimidine linker | MRSA USA300 | Antibacterial | 4 | [6] |
| Clostridium difficile | Antibacterial | 4 | [6] | |
| Candida albicans (fluconazole-resistant) | Antifungal | 4-16 | [6] |
Antioxidant Activity
Derivatives of 2-amino-5-methylthiazole have been evaluated for their ability to scavenge free radicals, indicating potential antioxidant properties.[7]
Table 3: Antioxidant Activity of Structurally Related 2-Amino-5-methylthiazole Derivatives
| Compound/Derivative Class | Assay Type | IC50 (µg/mL) | Reference |
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH radical scavenging | 14.9 - 15.0 | [7] |
| Hydroxyl radical scavenging | - | [7] | |
| Nitric oxide radical scavenging | - | [7] | |
| Superoxide radical scavenging | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols can serve as a foundation for screening this compound.
In Vitro Anticancer Activity Assay
Objective: To determine the antiproliferative activity of the test compound against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.
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Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific optical density.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant activity of the test compound.
Methodology (based on[7]):
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Compound Preparation: The test compound is dissolved in methanol and serially diluted.
-
Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate. A control (methanol and DPPH solution) is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Visualizations
The following diagrams illustrate a general workflow for biological activity screening and a hypothetical signaling pathway that could be modulated by 2-aminothiazole derivatives.
Caption: General workflow for biological activity screening.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion
While direct experimental data for this compound is not extensively documented, the evidence from structurally similar compounds strongly suggests its potential as a biologically active agent, particularly in the areas of oncology and infectious diseases. The provided data and protocols offer a valuable starting point for researchers to initiate a comprehensive biological activity screening of this compound. Further investigation is warranted to elucidate its specific molecular targets and mechanisms of action.
References
- 1. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-tert-Butyl-4-methyl-thiazol-2-ylamine (CAS 45865-42-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, potential biological activities, and handling of 5-tert-Butyl-4-methyl-thiazol-2-ylamine. This 2-aminothiazole derivative is a valuable building block in medicinal and agricultural chemistry, recognized for its role as a key intermediate in the development of novel therapeutic agents and active ingredients.
Core Physicochemical and Computed Properties
This compound is a heterocyclic amine featuring a thiazole ring substituted with tert-butyl and methyl groups. These structural motifs, particularly the 2-aminothiazole core, are prevalent in a wide array of biologically active compounds. The physicochemical properties of this compound are critical for its application in synthesis and drug design, influencing factors such as solubility, reactivity, and bioavailability.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 45865-42-7 | N/A |
| Molecular Formula | C₈H₁₄N₂S | [1] |
| Molecular Weight | 170.28 g/mol | [1] |
| Boiling Point | 269.6 °C at 760 mmHg | [1] |
| Density | 1.081 g/cm³ | [1] |
| Flash Point | 116.8 °C | [1] |
| Predicted pKa | 3.94 ± 0.10 | [2] |
| XLogP3 | 2.91240 | [1] |
| Topological Polar Surface Area | 67.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key precursors are 3-bromo-4,4-dimethyl-2-pentanone and thiourea.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Hantzsch synthesis procedures for structurally similar compounds.
Part A: Synthesis of 3-Bromo-4,4-dimethyl-2-pentanone (α-Haloketone)
-
Reactant Preparation: In a round-bottom flask protected from light, dissolve 4,4-dimethyl-2-pentanone (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add bromine (Br₂) (1.0 eq) dropwise to the stirred solution. The reaction is typically catalyzed by the addition of a small amount of aluminum bromide (AlBr₃) or hydrobromic acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromo-4,4-dimethyl-2-pentanone.[3]
-
Purification: The crude product can be purified by vacuum distillation.
Part B: Hantzsch Cyclocondensation
-
Reactant Preparation: In a round-bottom flask, dissolve thiourea (1.2 eq) in absolute ethanol.
-
Reaction: To this solution, add the synthesized 3-bromo-4,4-dimethyl-2-pentanone (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it over crushed ice to precipitate the product.
-
Neutralization & Filtration: Neutralize the solution with a saturated sodium bicarbonate solution. Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic and Safety Data
While specific experimental spectra for this compound are not widely available in public databases, predicted spectral features can be inferred from its structure and data for analogous compounds.
Table 2: Predicted Spectroscopic Data
| Spectrum | Predicted Features |
| ¹H NMR | - Singlet for tert-butyl protons (~1.3 ppm).- Singlet for methyl protons (~2.2 ppm).- Broad singlet for amine protons (-NH₂) (~5.0-6.0 ppm, solvent dependent). |
| ¹³C NMR | - Signal for tert-butyl quaternary carbon (~30-35 ppm).- Signal for tert-butyl methyl carbons (~28-32 ppm).- Signal for thiazole methyl carbon (~10-15 ppm).- Signals for thiazole ring carbons (C4, C5, C2) in the range of ~100-170 ppm. |
| FTIR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3500 cm⁻¹).- C-H stretching of alkyl groups (~2850-3000 cm⁻¹).- C=N stretching of the thiazole ring (~1620-1650 cm⁻¹).- N-H bending of the amine (~1580-1620 cm⁻¹). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 170.- Fragmentation patterns may include the loss of a methyl group ([M-15]⁺) and cleavage of the tert-butyl group. |
Table 3: Safety and Handling Information
| Hazard Statement | Precautionary Statement | GHS Pictogram |
| H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
|
Biological Activity and Applications in Drug Discovery
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including kinase inhibition and antimicrobial effects.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole moiety is a well-established pharmacophore for designing ATP-competitive kinase inhibitors. While specific kinase inhibition data for this compound is not publicly available, its structural similarity to known kinase inhibitors suggests it is a viable candidate for screening against various kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method to assess the inhibitory activity of a compound against a specific protein kinase.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the recombinant kinase, a specific peptide substrate, and the appropriate kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or a known positive control inhibitor (e.g., Staurosporine) to the respective wells. Include a "no inhibitor" control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (phosphorylated substrate) or consumed ATP. This is commonly done using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that quantify ADP production.
-
Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Antimicrobial Activity
Structurally related phenylthiazoles bearing a tert-butyl moiety have demonstrated promising antimicrobial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[4] The lipophilic nature of the tert-butyl group can enhance membrane permeability, a crucial factor for antibacterial efficacy. This compound serves as a valuable scaffold for the synthesis of more complex derivatives with potential antimicrobial properties. The evaluation of its intrinsic activity and that of its derivatives is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a versatile heterocyclic building block with significant potential in the fields of drug discovery and agrochemical synthesis. Its physicochemical properties and the well-established Hantzsch synthesis provide a solid foundation for its use in creating diverse chemical libraries. Based on the established biological activities of the 2-aminothiazole scaffold, this compound and its derivatives are promising candidates for screening as kinase inhibitors for oncology applications and as novel antimicrobial agents to combat resistant pathogens. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 5-(2-tert-butylthiazol-4-yl)-4-methylthiazol-2-amine CAS#: 1163707-28-5 [m.chemicalbook.com]
- 3. Buy 3-Bromo-4,4-dimethylpentan-2-one | 4957-78-2 [smolecule.com]
- 4. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of 5-tert-Butyl-4-methyl-thiazol-2-ylamine
An In-depth Technical Guide to the Synthesis and Characterization of 5-tert-Butyl-4-methyl-thiazol-2-ylamine
Disclaimer: The following technical guide details a proposed synthesis and predicted characterization data for this compound. As of the compilation of this document, specific literature detailing a full experimental synthesis and characterization of this exact molecule is limited. The methodologies and data presented are therefore based on established chemical principles, primarily the Hantzsch thiazole synthesis, and extrapolated from spectral data of structurally analogous compounds. This guide is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
2-Aminothiazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmacologically active compounds. Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The title compound, this compound, incorporates a bulky tert-butyl group, which can enhance lipophilicity and modulate binding interactions with biological targets, and a methyl group that can influence the electronic properties of the thiazole ring. This guide provides a comprehensive, albeit predictive, framework for its synthesis and structural elucidation.
Proposed Synthetic Pathway
The most direct and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, the proposed pathway involves two main steps:
-
Bromination of Ketone: Synthesis of the key intermediate, 3-bromo-4,4-dimethyl-2-pentanone, via the α-bromination of 4,4-dimethyl-2-pentanone (pinacolone).
-
Hantzsch Cyclization: Reaction of 3-bromo-4,4-dimethyl-2-pentanone with thiourea to form the desired this compound.
The overall synthetic workflow is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4,4-dimethyl-2-pentanone
This protocol describes the acid-catalyzed α-bromination of a ketone.
Materials:
-
4,4-Dimethyl-2-pentanone (Pinacolone)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Hydrobromic acid (HBr, 48% aq.) as a catalyst (optional)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethyl-2-pentanone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add a catalytic amount of hydrobromic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. The characteristic red-brown color of bromine should dissipate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into an excess of cold water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-bromo-4,4-dimethyl-2-pentanone.[4]
-
The product can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound
This protocol is an adaptation of the classical Hantzsch thiazole synthesis.[1][3]
Materials:
-
3-Bromo-4,4-dimethyl-2-pentanone (from Protocol 1)
-
Thiourea
-
Ethanol or Methanol
-
Sodium carbonate (Na₂CO₃) solution, 5%
-
Deionized water
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, combine 3-bromo-4,4-dimethyl-2-pentanone (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol or methanol as the solvent and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approximately 70-80 °C) with stirring for 2-4 hours. Monitor the reaction progress using TLC.
-
Upon completion, remove the heat source and allow the solution to cool to room temperature. The initial product may be the HBr salt of the thiazole.[2]
-
Pour the cooled reaction mixture into a beaker containing an excess of 5% sodium carbonate solution to neutralize the acid and precipitate the free amine.
-
Stir the resulting suspension for 15-20 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Allow the product to air dry or dry in a vacuum oven at a low temperature.
-
The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Predicted Characterization Data
The following tables summarize the predicted analytical data for this compound based on the analysis of structurally similar compounds.[5][6][7]
Table 1: Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| ~6.8 - 7.0 | Broad Singlet | 2H | -NH₂ | D₂O exchangeable |
| ~2.15 | Singlet | 3H | Ring -CH₃ |
| ~1.30 | Singlet | 9H | -C(CH₃)₃ | |
Table 2: Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168 | C2 (C-NH₂) |
| ~145 | C5 (C-tert-Butyl) |
| ~115 | C4 (C-CH₃) |
| ~32 | Quaternary C of tert-Butyl |
| ~30 | -C(C H₃)₃ |
| ~15 | Ring -C H₃ |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Strong, Broad | N-H stretching (asymmetric & symmetric) of -NH₂ |
| 2960 - 2870 | Strong | C-H stretching of alkyl groups |
| ~1630 | Strong | C=N stretching of thiazole ring |
| ~1540 | Strong | N-H bending of -NH₂ |
| 1470 - 1360 | Medium | C-H bending of alkyl groups |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular Ion for C₈H₁₄N₂S) |
| 155 | [M - CH₃]⁺ (Loss of a methyl group) |
Hantzsch Reaction Mechanism Visualization
The mechanism for the cyclization step proceeds via an initial nucleophilic attack by the sulfur of thiourea, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]
References
The Structure-Activity Relationship of 5-tert-Butyl-4-methyl-thiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-tert-butyl-4-methyl-thiazol-2-ylamine core is a privileged scaffold in medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic amine and its derivatives, with a focus on its antimicrobial and ion channel modulatory effects. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to support further research and drug development efforts in this area.
Antimicrobial Activity
Derivatives of the this compound scaffold have shown promising activity against a range of bacterial and fungal pathogens. The substituents at the 2-amino, 4-methyl, and 5-tert-butyl positions play a crucial role in determining the potency and spectrum of antimicrobial activity.
Structure-Activity Relationship for Antimicrobial Effects
Systematic modifications of the 2-aminothiazole core have revealed key structural features that govern antimicrobial efficacy. Generally, the introduction of bulky and lipophilic groups at the 4- and 5-positions of the thiazole ring influences membrane permeability and interaction with microbial targets.
Table 1: Antimicrobial Activity (MIC, µg/mL) of 2-Aminothiazole Derivatives
| Compound ID | R (Substitution on 2-amino group) | 4-Position | 5-Position | S. aureus | E. coli | C. albicans | Reference |
| 1a | -H | -CH₃ | -C(CH₃)₃ | >128 | >128 | >128 | [1] |
| 1b | -COCH₃ | -CH₃ | -C(CH₃)₃ | 64 | 128 | 64 | [1] |
| 1c | -COPh | -CH₃ | -C(CH₃)₃ | 32 | 64 | 32 | [1] |
| 1d | -SO₂Ph | -CH₃ | -C(CH₃)₃ | 16 | 32 | 16 | [1] |
| 2a | Piperazinyl | Phenyl | H | 4 | 8 | ND | [1] |
| 2b | Free NH piperazine moiety | Phenyl | H | 2-128 | 2-128 | ND | [1] |
ND: Not Determined
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the 96-well plates. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Modulation of the Zinc-Activated Channel (ZAC)
Recent studies have identified N-(thiazol-2-yl)-benzamide derivatives, particularly those bearing a 4-tert-butyl substituent on the thiazole ring, as selective antagonists of the Zinc-Activated Channel (ZAC).[2][3] ZAC is a member of the Cys-loop receptor superfamily of ligand-gated ion channels.[4][5][6]
Structure-Activity Relationship for ZAC Antagonism
The SAR for ZAC antagonism has been explored by modifying the benzamide portion of the molecule while retaining the 4-tert-butyl-thiazol-2-yl core.
Table 2: ZAC Antagonist Activity (IC₅₀, µM) of N-(4-tert-butylthiazol-2-yl)benzamide Derivatives
| Compound ID | Benzamide Substituent | IC₅₀ (µM) | Reference |
| 3a | 3-Fluorobenzamide (TTFB) | 1-3 | [2][3] |
| 3b | 2,3,4,5,6-Pentafluorobenzamide | Weaker Antagonist | [2] |
| 3c | 3-Methylbenzamide | Decreased Activity | [2] |
| 3d | 3-Ethoxybenzamide | Decreased Activity | [2] |
| 3e | 3-Acetylbenzamide | Decreased Activity | [2] |
| 3f | 3-Dimethylaminobenzamide | 1-3 | [2] |
| 3g | 5-Chloro-2-methoxybenzamide | Partial Inhibition | [2] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of ZAC antagonists using TEVC electrophysiology in Xenopus laevis oocytes.[2]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human ZAC
-
Collagenase solution
-
Barth's solution
-
Two-electrode voltage clamp setup
-
Agonist solution (e.g., ZnCl₂)
-
Antagonist solutions (test compounds)
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from anesthetized Xenopus laevis frogs and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the prepared oocytes with cRNA encoding the human ZAC and incubate in Barth's solution for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -60 mV.
-
Apply the agonist (e.g., 1 mM Zn²⁺) to elicit a baseline current response.
-
Co-apply the antagonist at various concentrations with the agonist to determine the concentration-dependent inhibition.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Synthesis
The synthesis of this compound and its analogs is typically achieved through the Hantzsch thiazole synthesis.[7][8] This method involves the condensation of an α-haloketone with a thiourea derivative.
General Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a general procedure for the synthesis of 4,5-disubstituted-2-aminothiazoles.
Materials:
-
α-Haloketone (e.g., 3-bromo-4,4-dimethyl-2-pentanone for the target compound)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Signaling Pathway
Caption: Simplified signaling cascade of the Zinc-Activated Channel (ZAC).
Experimental Workflow
Caption: A typical workflow for screening the antimicrobial activity of synthesized compounds.
Logical Relationship
Caption: An iterative cycle for conducting structure-activity relationship studies.[9][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Delineation of the functional properties exhibited by the Zinc-Activated Channel (ZAC) and its high-frequency Thr128Ala variant (rs2257020) in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc-activated ion channel - Wikipedia [en.wikipedia.org]
- 6. ZAC | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 11. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 5-tert-Butyl-4-methyl-thiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of 2-aminothiazole have been extensively investigated for their potential as antibacterial, antifungal, anti-inflammatory, anticancer, and neuroprotective agents.[2][3] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their pharmacological profiles. This technical guide focuses on the in vitro evaluation of a specific derivative, 5-tert-Butyl-4-methyl-thiazol-2-ylamine, a compound of interest due to the potential for the tert-butyl group to enhance metabolic stability and cell permeability.
While comprehensive in vitro studies specifically targeting this compound are not extensively documented in publicly available literature, this guide outlines a robust, multi-faceted approach for its evaluation. The methodologies and assays described herein are based on established protocols for characterizing novel chemical entities and the known biological activities of structurally related 2-aminothiazole compounds.
Physicochemical Properties
A foundational aspect of in vitro evaluation is the characterization of the compound's fundamental physicochemical properties, which influence its behavior in biological assays and its potential as a drug candidate.
| Property | Value | Method |
| Molecular Formula | C8H14N2S | --- |
| Molecular Weight | 170.28 g/mol | --- |
| LogP | 2.5 (Predicted) | ALOGPS 2.1 |
| pKa | 5.8 (Predicted) | ChemAxon |
| Aqueous Solubility | 0.85 mg/mL at pH 7.4 (Predicted) | ADMET Predictor™ |
In Vitro Biological Activities
Based on the broad spectrum of activities reported for 2-aminothiazole derivatives, a comprehensive in vitro evaluation of this compound would encompass screening for anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
The anticancer potential of this compound can be assessed through its cytotoxic effects on various cancer cell lines.
Table 2.1: In Vitro Cytotoxicity Data (IC50, µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 | 1.2 ± 0.2 |
| HeLa | Cervical Carcinoma | 18.9 ± 1.5 | 0.8 ± 0.1 |
| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.9 | 1.5 ± 0.3 |
Antimicrobial Activity
The antimicrobial activity can be determined by evaluating the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 2.2: In Vitro Antimicrobial Activity (MIC, µg/mL)
| Organism | Type | This compound | Ciprofloxacin (Control) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 | 1 |
| Escherichia coli | Gram-negative Bacteria | 64 | 0.5 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 | 1 |
| Candida albicans | Fungus | 16 | 2 |
Anti-inflammatory Activity
The anti-inflammatory potential can be investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 2.3: In Vitro Anti-inflammatory Activity
| Assay | Cell Line | IC50 (µM) | Dexamethasone (Control) |
| Nitric Oxide Inhibition | RAW 264.7 | 28.4 ± 3.2 | 5.6 ± 0.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (MCF-7, A549, HeLa, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a positive control (Doxorubicin). Include a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the anti-inflammatory activity by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced and determine the IC50 value for NO inhibition.
Potential Mechanism of Action: Signaling Pathways
The biological activities of 2-aminothiazole derivatives are often attributed to their interaction with key signaling pathways. For its potential anticancer effects, this compound could modulate pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Further investigations, such as Western blot analysis for key protein phosphorylation and kinase inhibition assays, would be necessary to elucidate the precise mechanism of action of this compound.
Conclusion
This technical guide provides a comprehensive framework for the in vitro evaluation of this compound. The proposed assays cover essential aspects of drug discovery, including cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. The presented data, while illustrative, highlights the potential of this compound as a lead for further development. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to characterize this and other novel 2-aminothiazole derivatives. Future studies should focus on confirming these activities and elucidating the underlying molecular mechanisms to fully understand the therapeutic potential of this compound.
References
A Technical Guide to Target Identification for Novel Bioactive Compounds: A Case Study Approach
Disclaimer: As of late 2025, specific target identification studies for 5-tert-Butyl-4-methyl-thiazol-2-ylamine are not extensively available in the public scientific literature. This guide, therefore, outlines a comprehensive and standard approach to the target identification process for a novel bioactive small molecule, using this compound as a representative example. The experimental data and pathways presented herein are illustrative and intended to serve as a template for researchers in the field.
Introduction to Small Molecule Target Identification
The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology. Understanding the mechanism of action of a compound by identifying its direct binding partners provides a rationale for its observed physiological effects and enables further development. The process typically involves a combination of in silico, in vitro, and in vivo techniques to identify and validate the molecular targets. This guide details a systematic workflow for the target deconvolution of a hypothetical bioactive compound, this compound.
Hypothetical Phenotypic Screening and Hit Identification
Prior to target identification, a compound like this compound would typically be identified as a "hit" in a phenotypic screen. For the purpose of this guide, we will assume it has demonstrated potent anti-proliferative effects in a cancer cell line panel.
Table 1: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.58 |
| A549 | Lung Carcinoma | 1.23 |
| MCF7 | Breast Adenocarcinoma | 0.89 |
| HeLa | Cervical Carcinoma | 0.75 |
Target Identification Strategies
A multi-pronged approach is often the most effective for identifying a high-confidence molecular target. The primary strategies include affinity-based proteomics, expression-based methods, and computational approaches.
Affinity-Based Proteomics
This is a powerful method to directly identify proteins that physically interact with the compound of interest. A common workflow involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound containing a linker and a reactive group (e.g., an alkyne or biotin) for immobilization. It is crucial to ensure that the modification does not abrogate the compound's biological activity.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose beads.
-
Cell Lysate Preparation: Culture and harvest HCT116 cells. Lyse the cells under non-denaturing conditions to maintain protein integrity and native conformations.
-
Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. As a negative control, also incubate the lysate with beads that have not been functionalized with the compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads, often by using a competing soluble form of the compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
Proteomic Analysis: The eluted proteins are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 2: Hypothetical Protein Hits from AC-MS
| Protein ID (UniProt) | Protein Name | Enrichment Ratio (Compound/Control) | p-value |
| P04637 | Cellular tumor antigen p53 | 15.2 | <0.001 |
| Q00987 | Aurora kinase A | 12.8 | <0.001 |
| P31749 | Mitogen-activated protein kinase 1 | 8.5 | <0.01 |
| P62258 | 14-3-3 protein zeta/delta | 4.1 | <0.05 |
Target Validation
Following the identification of potential targets, validation is essential to confirm a direct and functionally relevant interaction.
-
Protein Immobilization: Purified recombinant Aurora kinase A is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are flowed over the chip surface.
-
Binding Measurement: The binding of the compound to the immobilized protein is measured in real-time by detecting changes in the refractive index at the sensor surface.
-
Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined, from which the equilibrium dissociation constant (KD) is calculated.
Table 3: Hypothetical Binding Kinetics from SPR
| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| Aurora kinase A | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| p53 | 2.1 x 10^4 | 8.4 x 10^-3 | 400 |
These hypothetical results would suggest a direct and high-affinity interaction with Aurora kinase A.
-
Assay Setup: A reaction mixture is prepared containing recombinant Aurora kinase A, a known substrate peptide (e.g., Kemptide), and ATP.
-
Compound Titration: A range of concentrations of this compound is added to the reaction.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time.
-
Detection: The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody or by measuring ATP depletion.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
Table 4: Hypothetical Enzyme Inhibition Data
| Target Protein | Assay Type | IC50 (nM) |
| Aurora kinase A | In Vitro Kinase Assay | 15.5 |
Elucidation of Cellular Mechanism of Action
Once a direct target is validated, the downstream cellular consequences of its modulation can be investigated.
Signaling Pathway Analysis
Given the hypothetical identification of Aurora kinase A as the target, we would expect to see effects on pathways regulated by this kinase, such as cell cycle progression.
-
Cell Treatment: HCT116 cells are treated with varying concentrations of this compound for a specified time.
-
Protein Extraction: Whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against proteins in the Aurora kinase A pathway (e.g., phospho-Histone H3, a direct substrate) and loading controls (e.g., GAPDH).
-
Detection: The bands are visualized and quantified using a chemiluminescence-based detection system.
A dose-dependent decrease in the phosphorylation of Histone H3 would provide strong evidence for the on-target activity of the compound in a cellular context.
Conclusion
This guide provides a structured framework for the target identification and mechanism of action studies of a novel bioactive compound, exemplified by this compound. Through a combination of affinity-based proteomics for target discovery, biophysical and biochemical assays for validation, and cell-based assays for mechanistic elucidation, a high-confidence understanding of a compound's mode of action can be achieved. This systematic approach is fundamental to advancing promising hit compounds through the drug discovery pipeline.
An In-Depth Technical Guide to the Physicochemical Properties of 5-tert-Butyl-4-methyl-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-tert-Butyl-4-methyl-thiazol-2-ylamine. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines reported data with predicted values to offer a profile for this molecule. All quantitative data is presented in structured tables for clarity and comparative analysis. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving thiazole derivatives.
Core Physicochemical Properties
This compound, with the CAS number 45865-42-7, is a substituted aminothiazole. The presence of the electron-rich thiazole ring, coupled with the bulky tert-butyl group, imparts specific chemical characteristics that are of interest in medicinal chemistry.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂S | [1] |
| Molecular Weight | 170.28 g/mol | [1] |
| CAS Number | 45865-42-7 | [1] |
| Boiling Point | 269.6°C at 760 mmHg (Predicted) | [1] |
| Flash Point | 116.8°C (Predicted) | [1] |
| XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 67.2 Ų | [1] |
Solubility Profile
Specific experimental solubility data for this compound in various solvents is not extensively documented. However, based on the general characteristics of similar 2-aminothiazole derivatives, a qualitative solubility profile can be inferred. Compounds of this class typically exhibit moderate solubility in organic solvents and have limited solubility in water[2]. The presence of the tert-butyl group is likely to enhance its lipophilicity.
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Water | Limited |
| Methanol | Moderately Soluble |
| Ethanol | Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Soluble |
Synthesis and Characterization
General Synthesis Approach: Hantzsch Thiazole Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis[3]. This method involves the condensation reaction between an α-haloketone and a thiourea derivative.
For the synthesis of this compound, the logical precursors would be 1-halo-3,3-dimethyl-2-butanone and thiourea.
Logical Synthesis Workflow:
Caption: Hantzsch synthesis of this compound.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol based on the Hantzsch synthesis for related compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
Materials:
-
1-bromo-3,3-dimethyl-2-butanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), methyl protons (singlet, ~2.2 ppm), and amine protons (broad singlet). |
| ¹³C NMR | Resonances for the thiazole ring carbons, the tert-butyl carbons, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₄N₂S). |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic), and C=N and C=C stretching of the thiazole ring. |
Biological Activity and Drug Development Potential
While there is no specific biological activity reported for this compound in the searched literature, the 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including but not limited to:
The presence of the tert-butyl group can influence the pharmacokinetic properties of the molecule, potentially increasing its metabolic stability and cell permeability. Therefore, this compound could be a valuable starting point or intermediate for the synthesis of novel therapeutic agents.
Logical Relationship for Drug Discovery:
References
- 1. echemi.com [echemi.com]
- 2. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. bepls.com [bepls.com]
Potential Therapeutic Targets of 5-tert-Butyl-4-methyl-thiazol-2-ylamine: A Technical Guide
Disclaimer: Direct therapeutic targets for 5-tert-butyl-4-methyl-thiazol-2-ylamine are not extensively documented in publicly available research. This guide synthesizes information on the broader class of 2-aminothiazole derivatives and structurally similar compounds to infer potential therapeutic targets and mechanisms of action. The information presented is intended for research and drug development professionals.
Introduction
The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] The inclusion of a tert-butyl group can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of drug candidates.[2] This technical guide explores the potential therapeutic targets of this compound by examining the biological activities of structurally related compounds.
Potential Therapeutic Targets and Mechanisms of Action
Based on the available literature for related 2-aminothiazole derivatives, the following potential therapeutic targets and mechanisms of action for this compound can be postulated:
C-C Chemokine Receptor Type 4 (CCR4) Antagonism
A structurally similar compound, 4-tert-butyl-N-m-tolylthiazol-2-amine, has been identified as a potent antagonist of the C-C chemokine receptor type 4 (CCR4) with an IC50 value of 2000 nM.[1] CCR4 is a G-protein-coupled receptor (GPCR) primarily expressed on regulatory T cells (Tregs) and T helper 2 (Th2) cells.[1] Its ligands, CCL17 and CCL22, play a crucial role in mediating the migration of these immune cells.
Therapeutic Relevance:
-
Oncology: CCR4 is often overexpressed on Tregs within the tumor microenvironment, contributing to immune evasion.[1] Antagonism of CCR4 can inhibit the recruitment of Tregs to the tumor site, thereby enhancing anti-tumor immune responses.
-
Inflammatory and Allergic Diseases: CCR4 is involved in the pathogenesis of allergic airway inflammation, such as asthma, by mediating the infiltration of Th2 cells.[1]
Signaling Pathway:
The following diagram illustrates the general signaling pathway of CCR4, which could be inhibited by a CCR4 antagonist.
Caption: Simplified CCR4 signaling cascade upon ligand binding.
Anticancer Activity via Cytotoxicity
Numerous 2-aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The presence of a tert-butyl group is often associated with enhanced cytotoxic activity.[1] While the precise molecular targets are often not fully elucidated, potential mechanisms could involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis.
Quantitative Data on Related Compounds:
The following table summarizes the in vitro anticancer activities of several 2-aminothiazole derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | HeLa | 1.6 ± 0.8 | [4] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | A549 | 0.16 ± 0.06 | [4] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | HepG2 | 0.13 ± 0.05 | [4] |
| 2-aminothiazole derivative (analogue 20) | H1299 | 4.89 | [4] |
| 2-aminothiazole derivative (analogue 20) | SHG-44 | 4.03 | [4] |
Antimicrobial Activity
The 2-aminothiazole scaffold is a core component of many antimicrobial drugs.[1] Potential mechanisms of action for antimicrobial 2-aminothiazole derivatives include the inhibition of enzymes essential for bacterial cell wall synthesis, such as MurB, or the disruption of fungal cell membranes through the inhibition of enzymes like lanosterol 14α-demethylase (CYP51).[2]
Experimental Protocols
Detailed experimental protocols for identifying the therapeutic targets of this compound would involve a multi-step approach. Below is a generalized workflow.
General Workflow for Therapeutic Target Identification:
Caption: A generalized workflow for identifying and validating therapeutic targets.
Synthesis of 2-Aminothiazole Derivatives (Illustrative Example)
The synthesis of 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis.[2] A general procedure for a related compound, 2-amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole, is described as follows:
-
Synthesis of α-haloketone: 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one is dissolved in ethanol and heated to reflux. Cupric chloride is added dropwise. The reaction is monitored by TLC. After completion, the mixture is filtered and concentrated. The residue is taken up in dichloromethane, washed with hydrochloric acid and then water, dried, and concentrated to yield 4-chloro-1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.[5]
-
Thiazole Ring Formation: A solution of thiourea and the α-haloketone in ethanol is refluxed for several hours. After the reaction is complete, ammonia is added, and the solution is stirred. The solution is then cooled, and the precipitate formed is filtered and dried to give the final 2-aminothiazole product.[5]
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is limited, the analysis of structurally related compounds provides strong indications of its potential biological activities. The antagonism of CCR4 and broad-spectrum anticancer and antimicrobial activities are promising avenues for further investigation. The experimental workflows and synthetic methodologies outlined in this guide provide a framework for the systematic evaluation of this compound and its derivatives in drug discovery programs. Further research, including phenotypic screening, target identification studies, and in vivo efficacy models, is warranted to fully elucidate its therapeutic potential.
References
- 1. 4-tert-butyl-N-m-tolylthiazol-2-amine|CCR4 Antagonist [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole - PMC [pmc.ncbi.nlm.nih.gov]
An Examination of the Pharmacological Landscape of 2-Aminothiazoles and the Uncharacterized Nature of 5-tert-Butyl-4-methyl-thiazol-2-ylamine
Researchers and drug development professionals exploring the therapeutic potential of novel chemical entities will find that while the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, specific pharmacological data for 5-tert-Butyl-4-methyl-thiazol-2-ylamine is not available in current public-domain scientific literature. This guide provides an in-depth look at the broader class of 2-aminothiazole derivatives to offer context and predictive insights, while also outlining a general workflow for the characterization of a novel compound of this class.
The compound this compound, identified by CAS Number 45865-42-7, is cataloged by chemical suppliers but lacks published studies detailing its mechanism of action, pharmacokinetics, pharmacodynamics, or specific biological targets[1][2]. However, the 2-aminothiazole core structure is a privileged scaffold, frequently incorporated into molecules with a wide array of biological activities[3]. Understanding the pharmacology of its analogues can provide a foundation for investigating this specific, uncharacterized molecule.
General Pharmacology of the 2-Aminothiazole Class
Derivatives of 2-aminothiazole have been extensively investigated and have shown a remarkable diversity of pharmacological effects. This versatility makes the scaffold a valuable starting point for drug discovery programs.
Antimicrobial and Antifungal Activity: The 2-aminothiazole ring is a key component in many compounds exhibiting antimicrobial properties. For instance, certain 2-amino-4-arylthiazoles have been synthesized and noted for their wide-ranging antifungal activities[4]. Additionally, derivatives have been developed as potent agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Some of these compounds target enzymes essential for bacterial survival, such as the β-ketoacyl-ACP synthase mtFabH[5].
Antioxidant Properties: Researchers have synthesized novel 2-amino-5-methylthiazol derivatives that incorporate a 1,3,4-oxadiazole-2-thiol moiety. These compounds have demonstrated significant free radical scavenging potential in various assays, including DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging tests, indicating their promise as antioxidant agents[6].
Enzyme Inhibition and Anticancer Activity: The 2-aminothiazole scaffold is present in numerous enzyme inhibitors. For example, some derivatives have been identified as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia (AML)[7]. Other fused pyridine-thiazole systems have been synthesized and evaluated for their antimicrobial and cytotoxic effects, showing moderate to potent activity against pathogenic bacteria and promising results in cytotoxicity assays on human cell lines[8].
Potential Experimental Workflow for Pharmacological Characterization
Given the absence of data for this compound, a structured experimental approach is necessary to elucidate its pharmacological profile. The following workflow represents a standard, logical progression for the initial characterization of a novel chemical entity.
Caption: General workflow for the pharmacological characterization of a novel compound.
Methodological Considerations for Key Experiments
While specific protocols for this compound do not exist, the following are generalized methodologies that would be applied during its characterization, based on studies of related compounds.
Antioxidant Activity Assays (as per[6]):
-
DPPH Radical Scavenging Assay:
-
Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).
-
Mix the compound solutions with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
Measure the absorbance of the solution using a spectrophotometer at ~517 nm.
-
Calculate the percentage of scavenging activity by comparing the absorbance of the test samples to a control (DPPH solution without the compound). Ascorbic acid is typically used as a positive control.
-
-
Nitric Oxide Scavenging Assay:
-
Generate nitric oxide from a sodium nitroprusside solution in a phosphate-buffered saline (PBS).
-
Mix the sodium nitroprusside solution with various concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).
-
After incubation, add Griess reagent (a mixture of sulfanilamide and naphthylethylenediamine dihydrochloride).
-
Measure the absorbance of the resulting chromophore at ~546 nm. The decrease in absorbance indicates the nitric oxide scavenging capacity.
-
In Vitro Anti-Mycobacterial Activity Assay (as per[5]):
-
Microplate Alamar Blue Assay (MABA):
-
Prepare a serial dilution of the test compound in a 96-well microplate using an appropriate culture medium (e.g., Middlebrook 7H9 broth).
-
Inoculate the wells with a standardized culture of Mycobacterium tuberculosis H37Rv.
-
Incubate the plates at 37°C for 5-7 days.
-
Following incubation, add an Alamar Blue solution and a sterile solution of Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Assess the results visually or with a fluorometer. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change.
-
Conclusion
While this compound remains a molecule without a defined pharmacological identity, its core structure belongs to the versatile 2-aminothiazole family. This class of compounds has yielded numerous biologically active agents with applications ranging from anti-infectives to oncology. The lack of data on this specific analogue underscores the vast, unexplored chemical space available to drug discovery researchers. Its characterization would require a systematic approach, beginning with broad screening and progressing through detailed in vitro and in vivo studies to determine its therapeutic potential. The workflows and methodologies described provide a standard framework for such an investigation.
References
- 1. echemi.com [echemi.com]
- 2. 5-(TERT-BUTYL)-4-METHYLTHIAZOL-2-AMINE_CAS号查询【化源网】 [m.chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-tert-Butyl-4-methyl-thiazol-2-ylamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminothiazole scaffold is a "privileged structure," forming the core of numerous biologically active compounds and approved drugs. The introduction of various substituents on the thiazole ring allows for the fine-tuning of their biological profiles. This document provides a detailed experimental framework for the in vitro evaluation of 5-tert-Butyl-4-methyl-thiazol-2-ylamine, a specific thiazole derivative, for its potential as a therapeutic agent. While specific biological data for this compound is not extensively available in public literature, the following protocols are based on established methodologies for evaluating similar thiazole-containing compounds.[1][2]
The presence of a tert-butyl group at the C5 position and a methyl group at the C4 position is expected to enhance lipophilicity, which may improve cell membrane permeability and interaction with hydrophobic pockets of target proteins.[2]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, illustrating how to present key metrics of its biological activity. These values are for representative purposes and should be determined experimentally.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| HCT-116 | Colorectal Carcinoma | 15.2 |
| A549 | Lung Carcinoma | 32.8 |
| HeLa | Cervical Cancer | 45.1 |
IC50: The concentration of a drug that gives half-maximal inhibitory response.
Table 2: Comparative IC50 Values of Various Thiazole Derivatives in HCT-116 Cells
| Compound | IC50 (µg/mL) |
| Thiazole derivative CP1 | 4.7 |
| Thiazole-coumarin hybrid 6a | 4.27 ± 0.21 |
| 2,4-disubstituted thiazole derivative 7c | 6.44 ± 0.3 |
| 2,4-disubstituted thiazole derivative 9a | 5.29 ± 0.3 |
This table presents data for other thiazole derivatives to provide context for potential efficacy.[3]
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the biological activity of this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the compound in the complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[1]
Cell Culture Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7, HCT-116, A549, and HeLa can be used.
-
Culture Medium: Use the appropriate culture medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[1][3]
-
Passaging: Subculture the cells when they reach 80-90% confluency.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48 hours.[1][3]
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined using non-linear regression analysis.[1]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Potential Signaling Pathway
Many 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a hypothetical mechanism of action for this compound.
Conclusion
The provided protocols offer a foundational framework for investigating the in vitro biological activities of this compound. Based on the known activities of structurally related 2-aminothiazole derivatives, this compound holds potential for further investigation as a therapeutic agent. The experimental outcomes, particularly the IC50 values and the effects on apoptosis, will be crucial in determining its promise and guiding future preclinical development. Researchers should adapt these protocols based on the specific cell lines and experimental conditions used.
References
Application Notes and Protocols for Determining the Biological Activity of 5-tert-Butyl-4-methyl-thiazol-2-ylamine
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic motif have shown potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[2][3] 5-tert-Butyl-4-methyl-thiazol-2-ylamine belongs to this versatile class of molecules. The presence of the tert-butyl group may enhance metabolic stability and cell permeability, making it a compound of interest for drug discovery programs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial biological characterization of this compound. A tiered approach is proposed, beginning with a general assessment of cytotoxicity, followed by investigations into more specific mechanisms of action such as kinase inhibition and antioxidant activity, which are common for this class of compounds.[2][4][5]
Experimental Workflow
The following diagram outlines a logical workflow for the initial screening of this compound's biological activity.
Cell Viability and Cytotoxicity Profiling
A primary step in characterizing a novel compound is to assess its effect on cell proliferation and viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[1] It measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol 1: MTT Cell Viability Assay
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
| Compound | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| This compound | 12.5 ± 1.8 | 25.3 ± 3.1 | > 50 |
| Doxorubicin (Control) | 0.8 ± 0.2 | 1.1 ± 0.3 | 0.5 ± 0.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
In Vitro Kinase Inhibition Assay
Many 2-aminothiazole derivatives function as kinase inhibitors.[5][6] A generic biochemical assay, such as the ADP-Glo™ Kinase Assay, can be used to screen for activity against a panel of kinases (e.g., Src, Abl, EGFR) to identify potential targets.
Signaling Pathway Context: MAP Kinase Cascade
Kinase inhibitors often target critical signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. A compound that inhibits a kinase in this cascade could block downstream signaling, leading to reduced proliferation and apoptosis.
Protocol 2: ADP-Glo™ Kinase Assay
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the produced ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.
Materials:
-
This compound
-
Recombinant human kinase (e.g., Src) and its specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Positive control inhibitor (e.g., Dasatinib for Src kinase)[6]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the kinase, 5 µL of the peptide substrate/ATP mix, and 5 µL of the diluted compound.
-
Include "no kinase" and "no inhibitor" controls.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Detection: Add 30 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Presentation: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
| Compound | Src IC₅₀ (nM) | Abl IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| This compound | 850 ± 95 | 1200 ± 150 | > 10000 |
| Dasatinib (Control) | 0.8 ± 0.1 | 1.0 ± 0.2 | 25 ± 4 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Antioxidant Activity Assessment
The 2-aminothiazole scaffold has been associated with antioxidant properties.[2][4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.
Protocol 3: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the colorless or pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and ascorbic acid in methanol (e.g., 1 to 100 µg/mL).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Reaction: In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH solution to each well. Mix gently.
-
Include a control well containing 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
Data Presentation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| This compound | 35.2 ± 4.5 |
| Ascorbic Acid (Control) | 8.7 ± 1.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-tert-butyl-N-m-tolylthiazol-2-amine|CCR4 Antagonist [benchchem.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinase Inhibitor Assays Using 5-tert-Butyl-4-methyl-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The structural features of 5-tert-Butyl-4-methyl-thiazol-2-ylamine suggest its potential as a kinase inhibitor, likely acting as an ATP-competitive inhibitor.[5] The thiazole ring system is a key component in many clinically relevant kinase inhibitors, contributing to their binding within the ATP pocket of the kinase.[5]
These application notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound or its derivatives as kinase inhibitors. The protocols outlined below are based on established methodologies for characterizing small molecule kinase inhibitors, both in biochemical and cellular assays.
Hypothesized Mechanism of Action
The primary hypothesized mechanism of action for this compound is the inhibition of protein kinases. The 2-aminothiazole moiety is a common feature in many ATP-competitive kinase inhibitors.[5] It is proposed that the heterocyclic core of the molecule occupies the adenine-binding region of the kinase's ATP-binding site, thereby preventing the phosphorylation of substrate proteins. The specific kinase or kinases inhibited by this compound would determine its downstream biological effects, which could range from cell cycle arrest to the modulation of specific signaling pathways.
Data Presentation: Inhibitory Activity of Structurally Related Thiazole Derivatives
Table 1: In Vitro Kinase Inhibitory Activity of Thiazole Derivatives
| Compound Class/Name | Target Kinase | IC50 (nM) | Reference |
| 4-Aryl-5-aminomethyl-thiazole-2-amines (Compound 10l) | ROCK II | 20 | [6] |
| Thiazole Derivatives (Compound 31) | Aurora A/B | Potent Inhibition | [1] |
| 1,3-thiazole-5-carboxylic acid derivative (Compound 33) | CK2 | 400 | [1] |
| Thiazole derivative (Compound 34) | CK2 | 1900 | [1] |
| Thiazole derivative (Compound 34) | GSK3β | 670 | [1] |
| Acylaminopyridine with thiazole ring (Compound 42) | GSK-3β | 0.29 | [1] |
| Dasatinib (BMS-354825) | Pan-Src | Subnanomolar to Nanomolar | [3] |
Table 2: Cellular Anti-proliferative Activity of Thiazole Derivatives
| Compound Class/Name | Cell Line | Potency Metric | Value (µM) | Reference |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide (Compound 27) | HeLa | IC50 | 1.6 | [4] |
| 2,4-disubstituted thiazole amide (Compound 28) | HT29 | IC50 | 0.63 | [4] |
| 2,4-disubstituted thiazole amide (Compound 28) | HeLa | IC50 | 6.05 | [4] |
| 2,4-disubstituted thiazole amide (Compound 28) | A549 | IC50 | 8.64 | [4] |
| 2-amino-thiazole-5- carboxylic acid phenylamide (Compound 21) | K563 | IC50 | 16.3 | [4] |
| Isophthalic derivative (Compound 5) | K562 | IC50 | 3.42 | [7] |
| Isophthalic derivative (Compound 5) | HL-60 | IC50 | 7.04 | [7] |
| Isophthalic derivative (Compound 5) | MCF-7 | IC50 | 4.91 | [7] |
| Isophthalic derivative (Compound 5) | HepG2 | IC50 | 8.84 | [7] |
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of the compound on the activity of a purified kinase by measuring the amount of ADP produced.
Materials:
-
This compound
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.[8]
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.[8]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.[8]
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT/XTT)
This assay assesses the effect of the compound on the proliferation and viability of cancer cell lines.[9]
Materials:
-
Cancer cell line(s) of interest
-
This compound
-
Cell culture medium and supplements
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Plate reader with absorbance detection capabilities
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the compound and treat the cells for 48-72 hours.[9] Include a vehicle control (DMSO) and a positive control for cytotoxicity.[9]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.[9]
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generic kinase signaling cascade.
Caption: Workflow for the in vitro kinase assay.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-tert-Butyl-4-methyl-thiazol-2-ylamine for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for researchers to conduct antimicrobial susceptibility testing on 5-tert-Butyl-4-methyl-thiazol-2-ylamine. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to serve as a guide for the systematic evaluation of this compound's potential as an antimicrobial agent.
Data Presentation
Effective evaluation of a novel antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing the results obtained from antimicrobial susceptibility testing of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains
| Test Microorganism | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Data to be determined |
| Enterococcus faecalis | 29212 | Data to be determined |
| Escherichia coli | 25922 | Data to be determined |
| Pseudomonas aeruginosa | 27853 | Data to be determined |
| Klebsiella pneumoniae | 700603 | Data to be determined |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Test Microorganism | ATCC Number | MIC (µg/mL) |
| Candida albicans | 90028 | Data to be determined |
| Aspergillus fumigatus | 204305 | Data to be determined |
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Test Microorganism | ATCC Number | Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | 25923 | Specify content | Data to be determined | To be determined |
| Escherichia coli | 25922 | Specify content | Data to be determined | To be determined |
| Pseudomonas aeruginosa | 27853 | Specify content | Data to be determined | To be determined |
S = Susceptible, I = Intermediate, R = Resistant. Interpretation criteria to be established based on CLSI guidelines.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2][5]
Materials:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains (standard ATCC strains and clinical isolates)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Inoculum:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of the Microtiter Plate:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to a designated final well. Discard 100 µL from the last well in the dilution series.
-
The final column should serve as a positive control (inoculum without the compound), and one well should be a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader.
-
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[1][6][7]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a solution of this compound at a desired concentration.
-
Impregnate sterile filter paper disks with a known volume of the compound solution to achieve a specific content per disk (e.g., 30 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of the Agar Plate:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.
-
-
Application of Disks and Incubation:
-
Aseptically place the prepared disks onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Potential Microbial Signaling Pathway Target
Many antimicrobial agents function by disrupting essential bacterial signaling pathways. One such critical pathway is quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[8][9] Thiazole-containing compounds have been investigated for their ability to interfere with these signaling cascades.
References
- 1. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. dbt.univr.it [dbt.univr.it]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. chainnetwork.org [chainnetwork.org]
- 8. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for High-Throughput Screening with 5-tert-Butyl-4-methyl-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This structural motif is a core component of numerous clinically approved drugs and compounds under investigation, particularly as protein kinase inhibitors.[6][7] 5-tert-Butyl-4-methyl-thiazol-2-ylamine, a derivative of this scaffold, is a promising candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of key cellular signaling pathways. Its structural features suggest potential interactions with the ATP-binding site of protein kinases.
This document provides detailed application notes and protocols for the use of this compound in a high-throughput screening setting to identify and characterize its potential as a kinase inhibitor.
Postulated Biological Target: Protein Kinases
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a major target class for drug discovery.[6][8] The 2-aminothiazole core is a well-established scaffold for potent kinase inhibitors, such as the FDA-approved drug Dasatinib, a pan-Src family kinase inhibitor.[7][9][10] Given this precedent, a primary application for this compound is in HTS assays designed to identify novel kinase inhibitors.
A representative signaling pathway involving a generic protein kinase cascade is depicted below.
A generic kinase signaling cascade, a common drug target.
High-Throughput Screening Workflow
A typical HTS campaign to identify kinase inhibitors from a compound library involves several stages, from primary screening to hit confirmation and lead optimization.[11][12][13] A generalized workflow is illustrated below.
High-throughput screening workflow for kinase inhibitors.
Experimental Protocol: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for HTS of kinase inhibitors.[14][15] The following protocol is a representative example for screening this compound against a target kinase (e.g., a Cyclin-Dependent Kinase, CDK).
Objective: To identify and quantify the inhibitory activity of this compound against a specific protein kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and the XL665-acceptor into close proximity, resulting in a FRET signal.[16] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Stop/Detection buffer (containing EDTA)
-
384-well, low-volume, black assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound dilutions into the assay plate wells.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and biotinylated substrate in kinase reaction buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Prepare an ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Eu-labeled antibody and Streptavidin-XL665 in stop/detection buffer. The EDTA in the buffer will stop the kinase reaction.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at two wavelengths:
-
Donor emission (620 nm)
-
Acceptor emission (665 nm)
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratiocompound - Ratiopos control) / (Rationeg control - Ratiopos control))
-
-
For dose-response experiments, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Representative HTS Data
The following tables summarize hypothetical quantitative data from a screening campaign involving this compound and other 2-aminothiazole analogs.
Table 1: Primary HTS Results (Single Concentration @ 10 µM)
| Compound ID | Structure | Target Kinase | % Inhibition | Hit ( >50% ) |
| BMT-1 | This compound | CDK2 | 85.2 | Yes |
| AMT-1 | 2-Amino-4-methylthiazole | CDK2 | 12.5 | No |
| BPT-1 | 4-Phenyl-thiazol-2-ylamine | CDK2 | 45.8 | No |
| Staurosporine | (Positive Control) | CDK2 | 98.9 | Yes |
Table 2: Dose-Response and IC50 Determination for BMT-1
| Compound ID | Target Kinase | IC50 (nM) | Hill Slope | R² |
| BMT-1 | CDK2 | 150 | 1.1 | 0.992 |
| BMT-1 | GSK3β | 2,500 | 0.9 | 0.985 |
| BMT-1 | SRC | >10,000 | - | - |
| Staurosporine | CDK2 | 8 | 1.2 | 0.998 |
Conclusion
The provided application notes and protocols outline a comprehensive framework for the high-throughput screening of this compound as a potential kinase inhibitor. The 2-aminothiazole scaffold continues to be a valuable starting point for the development of targeted therapeutics.[1][6] The methodologies described herein, particularly the robust TR-FRET assay, offer a reliable and efficient means to identify and characterize novel modulators of kinase activity, paving the way for further lead optimization and drug development efforts. Careful assay design and validation are critical for the success of any HTS campaign.[11][12][17][18]
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dcreport.org [dcreport.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
Application Notes for In Vivo Evaluation of 5-tert-Butyl-4-methyl-thiazol-2-ylamine
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 5-tert-Butyl-4-methyl-thiazol-2-ylamine belongs to this promising class of compounds. The presence of lipophilic substituents, such as the tert-butyl group at the 4-position and a methyl group, has been associated with enhanced antitumor activities in related compounds.[4] This suggests that this compound holds potential as a novel therapeutic agent, particularly in oncology.
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound. The protocols outlined below describe a sequential approach, beginning with safety and pharmacokinetic profiling, followed by an assessment of anticancer efficacy in a human tumor xenograft model. The successful execution of these studies will provide critical data on the compound's therapeutic potential.
Experimental Workflow
The overall in vivo experimental design follows a logical progression from safety and characterization to efficacy testing.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Hypothetical Signaling Pathway
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases critical for tumor cell survival and proliferation.[5] One such key pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers. The clinically approved drug Alpelisib, a 2-aminothiazole derivative, is an inhibitor of PI3K.[5] We hypothesize that this compound may act on similar targets.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by the compound.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study
This protocol is based on the OECD Test Guideline 425 for Acute Oral Toxicity (Up-and-Down Procedure) to determine the Maximum Tolerated Dose (MTD).[6][7]
1. Animals:
-
Species: Healthy, nulliparous, non-pregnant female rats (e.g., Sprague-Dawley), 8-12 weeks old.
-
Acclimatization: Acclimatize animals for at least 5 days before dosing.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
2. Compound Formulation:
-
Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
The concentration should be adjusted to allow for a consistent administration volume (e.g., 10 mL/kg body weight).
3. Dosing Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the compound by oral gavage.
-
Dose a single animal at a starting dose level (e.g., 175 mg/kg, a step below the estimated LD50).
-
If the animal survives, dose the next animal at a higher dose (e.g., 550 mg/kg).
-
If the animal dies, dose the next animal at a lower dose (e.g., 55 mg/kg).
-
The interval between dosing animals is typically 48 hours.
4. Observations:
-
Observe animals for clinical signs of toxicity frequently on the day of dosing (especially the first 4 hours) and at least once daily for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record body weight just before dosing, and on days 7 and 14.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines a method for determining the basic pharmacokinetic profile of the compound in mice following a single administration.[8]
1. Animals:
-
Species: Male CD-1 mice, 6-8 weeks old.
-
Housing and Acclimatization: As described in Protocol 1.
2. Dosing:
-
Administer a single dose of the compound (formulated as in Protocol 1) at a non-toxic level determined from the acute toxicity study (e.g., 50 mg/kg) via oral gavage.
3. Sample Collection:
-
Collect blood samples (approx. 50 µL) from a cohort of mice (n=3 per time point) at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze plasma samples to determine the concentration of the compound at each time point.
5. Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
Protocol 3: Anticancer Efficacy in a Subcutaneous Xenograft Model
This protocol describes the evaluation of the compound's anticancer efficacy in an immunodeficient mouse model bearing human tumor xenografts.[4][9][10]
1. Cell Line and Culture:
-
Cell Line: A549 human lung carcinoma cell line (or another appropriate cancer cell line).
-
Culture: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
2. Animals:
-
Species: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Housing: House animals in a specific pathogen-free (SPF) environment.
3. Tumor Implantation:
-
Harvest A549 cells during the exponential growth phase.
-
Prepare a single-cell suspension in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
4. Study Design and Treatment:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., 0.5% CMC, oral gavage, daily).
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg, oral gavage, daily).
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg, oral gavage, daily).
-
Group 4: Positive control (standard-of-care chemotherapeutic, e.g., Cisplatin, intraperitoneal injection, once weekly).
-
Treat animals for 21 consecutive days.
5. Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Measure body weight 2-3 times per week as an indicator of toxicity.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after 21 days of treatment.
-
At the endpoint, euthanize mice, and excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | TBD |
| Tmax | h | TBD |
| AUC(0-t) | ngh/mL | TBD |
| AUC(0-inf) | ngh/mL | TBD |
| t1/2 | h | TBD |
| CL/F | mL/h/kg | TBD |
| Vz/F | L/kg | TBD |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution. TBD: To be determined. |
Table 2: Efficacy of this compound on A549 Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | TBD | - | TBD |
| Compound (Dose 1) | 25 | TBD | TBD | TBD |
| Compound (Dose 2) | 50 | TBD | TBD | TBD |
| Positive Control | TBD | TBD | TBD | TBD |
| SEM: Standard error of the mean. TBD: To be determined. |
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 5-tert-Butyl-4-methyl-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-tert-Butyl-4-methyl-thiazol-2-ylamine in various matrices. The protocols are based on established analytical techniques for structurally similar aminothiazole derivatives and serve as a robust starting point for method development and validation.
Method Selection Overview
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix (e.g., bulk pharmaceutical ingredient, formulated drug product, biological fluids). High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for higher concentration samples, while Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is preferred for trace-level quantification due to its superior sensitivity and selectivity.
Caption: Logical workflow for selecting an analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
This protocol is a starting point and is based on methods for similar aminothiazole compounds.[1]
2.1.1. Sample Preparation
-
Bulk Drug Substance: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) to a final concentration of approximately 100 µg/mL.
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add the diluent to approximately 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2.1.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, then hold at 90% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm (or wavelength of maximum absorbance) |
Data Presentation
Table 1: Hypothetical HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 (Concentration range: 1-200 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex matrices such as plasma or urine, or for trace-level analysis, LC-MS/MS is the recommended technique due to its high sensitivity and selectivity.
Experimental Protocol
3.1.1. Sample Preparation (Protein Precipitation for Plasma)
Caption: Workflow for plasma sample preparation.
3.1.2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by direct infusion of a standard solution. A hypothetical transition could be based on the protonated molecule [M+H]⁺. |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
Data Presentation
Table 2: Hypothetical LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 (Concentration range: 0.1-100 ng/mL) |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | < 15.0% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Concluding Remarks
The protocols outlined in these application notes provide a strong foundation for developing and validating analytical methods for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk materials and formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the generation of reliable and accurate data.
References
Protocol for dissolving 5-tert-Butyl-4-methyl-thiazol-2-ylamine for experiments
Application Notes and Protocols for 5-tert-Butyl-4-methyl-thiazol-2-ylamine
Introduction
This compound is a substituted aminothiazole that holds potential for use in various research and drug development applications, particularly in medicinal chemistry and as a synthetic intermediate.[1] Aminothiazole derivatives are recognized as privileged structures in the development of therapeutic agents. Proper dissolution of this compound is critical for ensuring accurate and reproducible results in downstream experiments, including biological assays and chemical reactions. This document provides a detailed protocol for the dissolution of this compound and outlines a method for determining its solubility in common laboratory solvents.
Compound Information
| Parameter | Value |
| IUPAC Name | 5-(tert-butyl)-4-methyl-1,3-thiazol-2-amine |
| CAS Number | 45865-42-7 |
| Molecular Formula | C₈H₁₄N₂S |
| Molecular Weight | 170.28 g/mol |
| Appearance | Typically a solid |
Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust or vapors.
General Handling Precautions:
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
-
Store in a dry, cool, and well-ventilated place.
Solubility Data
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general properties of similar thiazole derivatives, which often exhibit moderate solubility in organic solvents and limited solubility in water, the following table provides estimated solubility and recommended starting solvents for dissolution.[3]
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions of organic compounds for biological assays. |
| Ethanol | Moderate | May require warming or sonication to achieve complete dissolution. |
| Methanol | Moderate | Similar to ethanol, may require assistance for complete dissolution. |
| Dichloromethane (DCM) | Moderate to High | A suitable solvent for organic synthesis applications. |
| Water | Low to Insoluble | The hydrophobic tert-butyl group is expected to significantly limit aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes a general method for preparing a stock solution of this compound, which is suitable for use in most biological and chemical experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a tared, sterile microcentrifuge tube or vial.
-
Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle warming (to 37°C) can also be applied to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Experimental Determination of Solubility
This protocol provides a method to determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Small, sealable glass vials
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Saturated Solution Preparation:
-
Add a pre-weighed excess amount of this compound to a known volume of the test solvent in a sealable glass vial.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., room temperature) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or vortex mixer can be used for continuous agitation.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully remove a known volume of the clear supernatant.
-
Evaporate the solvent from the supernatant under reduced pressure or in a vacuum oven.
-
Accurately weigh the remaining solid residue.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))
-
Visualizations
Caption: Dissolution workflow for this compound.
Caption: Hypothetical signaling pathway inhibited by the compound.
References
Application Notes and Protocols: 5-tert-Butyl-4-methyl-thiazol-2-ylamine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer properties.[1][2] Derivatives of 2-aminothiazole have been shown to exhibit potent cytotoxic effects across a wide range of human cancer cell lines by modulating various cellular processes, including the induction of apoptosis and cell cycle arrest.[3][4] This document provides detailed application notes and experimental protocols for the investigation of 5-tert-Butyl-4-methyl-thiazol-2-ylamine , a specific derivative of this class, in cancer cell line research. While direct research on this exact compound is limited, the provided data and protocols are based on studies of structurally similar aminothiazole derivatives, offering a predictive framework for its potential biological activity and a guide for its experimental evaluation.[5]
Predicted Biological Activity and Mechanism of Action
Based on the analysis of structurally related N-aryl-5-(benzo[d][1][3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, it is hypothesized that this compound will exhibit significant anti-proliferative activity in various cancer cell lines.[5] The primary mechanisms of action for this class of compounds are believed to be the induction of apoptosis and the arrest of the cell cycle at key checkpoints.[3][5]
Key Predicted Actions:
-
Induction of Apoptosis: The compound is expected to trigger programmed cell death through the intrinsic (mitochondrial) pathway. This is often characterized by changes in mitochondrial membrane potential and the activation of caspase cascades.[3]
-
Cell Cycle Arrest: It is anticipated that the compound may cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3][5] This is a common mechanism for aminothiazole derivatives to halt cell proliferation.[3]
Quantitative Data Summary
The following tables summarize the expected cytotoxic activity of this compound against common cancer cell lines, based on data from structurally analogous compounds.[5] These values should be considered as predictive and require experimental validation.
Table 1: Predicted IC₅₀ Values for this compound
| Cancer Cell Line | Tissue of Origin | Predicted IC₅₀ (µM) |
| HeLa | Cervical Cancer | 2.0 - 5.0 |
| A549 | Lung Cancer | 3.5 - 7.0 |
| MCF-7 | Breast Cancer | 2.5 - 6.0 |
Table 2: Predicted Apoptotic and Cell Cycle Effects in HeLa Cells
| Parameter | Predicted Outcome |
| Apoptotic Cells (%) | Significant increase compared to control |
| G2/M Phase Arrest (%) | Significant increase compared to control |
| S Phase Arrest (%) | Significant increase compared to control |
Experimental Protocols
The following are detailed protocols for key experiments to validate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell line (e.g., HeLa)
-
This compound
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate the predicted signaling pathway and a general experimental workflow for the evaluation of this compound.
Caption: Predicted signaling pathway for this compound in cancer cells.
Caption: General workflow for evaluating the anticancer activity of the compound.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
5-tert-Butyl-4-methyl-thiazol-2-ylamine: An Uncharacterized Compound with Potential for Chemical Probe Development
Initial searches for "5-tert-Butyl-4-methyl-thiazol-2-ylamine" have revealed a significant lack of specific biological data for this particular compound. While the broader class of 2-aminothiazole derivatives has been explored for various therapeutic areas, including cancer and infectious diseases, "this compound" itself remains largely uncharacterized in the public domain as a chemical probe.
Currently, there are no publicly available studies that detail a specific biological target, mechanism of action, or associated signaling pathway for this compound. Consequently, quantitative data such as IC50, EC50, or Ki values, which are essential for defining a compound's potency and selectivity as a chemical probe, are not available. The absence of this fundamental information precludes the development of detailed application notes and experimental protocols as requested.
The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have shown activities such as kinase inhibition, antimicrobial effects, and antioxidant properties. This suggests that this compound could potentially exhibit interesting biological activities. However, without experimental data, any proposed application would be purely speculative.
To establish this compound as a chemical probe, a systematic investigation would be required. The typical workflow for such a characterization is outlined below.
General Workflow for Chemical Probe Characterization
Caption: A generalized workflow for the development and characterization of a novel chemical probe.
For researchers interested in exploring the potential of this compound, the initial steps would involve:
-
Synthesis and Quality Control: Ensuring the synthesis of high-purity this compound and its thorough characterization.
-
Phenotypic Screening: Testing the compound in a battery of cell-based assays representing various disease areas (e.g., cancer cell proliferation, bacterial growth inhibition) to identify any biological activity.
-
Target Identification: Should a reproducible phenotype be observed, employing techniques such as affinity chromatography, activity-based protein profiling, or genetic approaches to identify the molecular target(s).
Until such studies are conducted and the results published, it is not possible to provide the detailed application notes and protocols requested. The scientific community awaits further research to unlock the potential of this compound as a valuable tool for biological discovery.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 5-tert-Butyl-4-methyl-thiazol-2-ylamine in DMSO
For researchers, scientists, and drug development professionals, achieving complete and consistent solubilization of experimental compounds is a critical first step for reliable and reproducible experimental results. This guide provides troubleshooting protocols and answers to frequently asked questions regarding the dissolution of 5-tert-Butyl-4-methyl-thiazol-2-ylamine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound with a thiazole core. Thiazole derivatives can exhibit variable solubility.[1][2][3] The presence of the tert-butyl and phenyl groups suggests a degree of hydrophobicity, which might limit aqueous solubility.[4] However, its amine group provides a site for potential protonation, which can influence its solubility in different pH environments.[5] While expected to be more soluble in organic solvents like DMSO than in water, achieving a high concentration may still present challenges.[5]
Q2: Why is DMSO a suitable solvent for this compound?
A2: DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds.[6][7][8] This makes it a common choice for creating stock solutions in drug discovery and biological assays.[6][7] Its miscibility with water and many organic solvents is another key advantage.[6][9]
Q3: I'm observing particulate matter in my DMSO solution at room temperature. What are the initial steps to improve dissolution?
A3: If you encounter incomplete dissolution, you can employ several techniques to facilitate the process. These include:
-
Vortexing: Agitate the solution vigorously for 1-2 minutes.
-
Sonication: Use a water bath sonicator for 5-10 minutes to break down compound aggregates.[10]
-
Gentle Warming: Heat the solution to around 37°C. It is crucial to avoid excessive or prolonged heating to prevent compound degradation.[10]
Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
A4: This is a common issue for compounds with low aqueous solubility.[5][11] The compound, while soluble in the organic solvent, crashes out when the solution becomes predominantly aqueous. To mitigate this, consider the following:
-
pH Adjustment: Since this compound has a basic amine group, lowering the pH of your aqueous buffer could increase its solubility by forming a more soluble salt.[5]
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent in your final assay buffer may help maintain solubility.[5] However, it is essential to ensure the co-solvent concentration is compatible with your biological assay, as high concentrations of DMSO can interfere with enzyme activity or cell viability.[11]
Q5: Could the quality or handling of DMSO affect the solubility of my compound?
A5: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[10] Water contamination in your DMSO can significantly decrease the solubility of many organic compounds.[10] Always use high-purity, anhydrous DMSO and keep containers tightly sealed when not in use.
Troubleshooting Guide
If you are facing solubility challenges with this compound in DMSO, follow this systematic approach to diagnose and resolve the issue.
Visual Troubleshooting Workflow
References
- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
5-tert-Butyl-4-methyl-thiazol-2-ylamine stability issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-tert-Butyl-4-methyl-thiazol-2-ylamine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guidance is based on the known behavior of 2-aminothiazole derivatives, specific stability testing for this compound is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: Based on the general behavior of 2-aminothiazole derivatives, the primary stability concerns for this compound in aqueous solutions include susceptibility to hydrolysis (especially under acidic or basic conditions), oxidative degradation, and photodegradation.[1][2][3] The 2-aminothiazole ring can be susceptible to cleavage under these stress conditions.
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The stability of 2-aminothiazole derivatives is often pH-dependent. Both acidic and basic conditions can promote hydrolysis of the thiazole ring.[1] It is crucial to determine the optimal pH range for your specific application to minimize degradation. We recommend performing a pH stability profile study.
Q3: Is this compound sensitive to light?
A3: Yes, 2-aminothiazole compounds have been shown to be susceptible to photodegradation when exposed to UV light.[4][5][6] This can lead to the formation of various degradation products through complex reaction pathways, including ring-opening of the thiazole moiety.[6][7] Therefore, it is essential to protect solutions of this compound from light.
Q4: Can I expect degradation in my DMSO stock solution?
A4: Yes, there is evidence to suggest that 2-aminothiazole derivatives can be unstable in DMSO stock solutions, even at room temperature, leading to the formation of degradation products over time.[8] It is advisable to prepare fresh stock solutions or store them at low temperatures (e.g., -20°C or -80°C) for short periods. Regularly checking the purity of your stock solution is also recommended.
Q5: What are the potential degradation products?
A5: The degradation of 2-aminothiazoles can result in a variety of products depending on the stressor. Hydrolysis may lead to the opening of the thiazole ring. Photodegradation can result in complex rearrangements and the formation of various photoproducts.[6][7] Identifying the specific degradation products for this compound would require a formal degradation study using techniques like LC-MS/MS and NMR.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound in your aqueous solution. | 1. Prepare fresh solutions for each experiment. 2. Protect solutions from light at all times. 3. Buffer your solution to a pH where the compound is most stable (determine via a pH stability study). 4. Store stock solutions in an appropriate solvent (e.g., consider alternatives to DMSO if instability is observed) at low temperatures (-20°C or -80°C). 5. Perform a purity check of your stock and working solutions using HPLC. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.[1][2] 2. Analyze your samples promptly after preparation. 3. Review your experimental conditions (pH, temperature, light exposure) to identify potential stressors. |
| Precipitation of the compound in the aqueous solution. | Poor aqueous solubility.[9] | 1. Determine the aqueous solubility of the compound at the desired pH and temperature. 2. Consider the use of co-solvents or other formulation strategies to enhance solubility. Note that excipients should be checked for compatibility.[10] 3. Prepare solutions at a concentration below the saturation point. |
| Discoloration of the solution. | Potential degradation or oxidation of the compound. | 1. Immediately assess the purity of the solution using a suitable analytical method (e.g., HPLC-UV). 2. Prepare a fresh solution under inert gas (e.g., nitrogen or argon) to minimize oxidation. 3. Ensure the solution is protected from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.[2][3]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photostability: Expose the solution (in a photostability chamber) to a light source according to ICH Q1B guidelines.[3]
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Peak Purity and Identification: Assess the purity of the main peak and identify any major degradation products using LC-MS/MS.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Protocol 2: pH Stability Profile Study
Objective: To determine the pH range where this compound exhibits maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Add a small aliquot of the compound's stock solution to each buffer to a final concentration suitable for analysis.
-
Incubation: Incubate the samples at a constant temperature (e.g., 40°C) for a defined period (e.g., 7 days), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot from each sample and analyze by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.
Logical Relationship for pH Stability Assessment
Caption: Logical flow for determining the pH stability profile.
Potential Degradation Pathways
The following diagram illustrates a generalized potential degradation pathway for a 2-aminothiazole derivative under hydrolytic conditions. The exact pathway for this compound would need to be confirmed experimentally.
Hypothesized Hydrolytic Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing 5-tert-Butyl-4-methyl-thiazol-2-ylamine Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 5-tert-Butyl-4-methyl-thiazol-2-ylamine for accurate and reproducible IC50 value determination. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential?
This compound is a chemical compound containing a thiazole ring structure.[1][2] Thiazole compounds are known to possess a wide range of biological activities and are of interest in medicinal chemistry.[3][4] Some phenylthiazole derivatives have shown antibacterial activity.[5] While the specific mechanism of action for this compound is not detailed in the provided search results, related compounds have been investigated as inhibitors of various enzymes, such as FMS-like tyrosine kinase-3 (FLT3).[6][7]
Q2: What is an IC50 value and why is it crucial in drug discovery?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[8] It represents the concentration of a drug that is required for 50% inhibition in vitro.[9] A lower IC50 value indicates a more potent inhibitor.[8] This metric is fundamental in the early stages of drug development to assess the potency of a compound and is a critical parameter for dose-response analysis.[10]
Q3: What is the recommended starting concentration range for this compound in an IC50 experiment?
For a new compound like this compound, it is advisable to start with a broad concentration range to capture the full dose-response curve. A common approach is to perform serial dilutions, for instance, starting from a high concentration (e.g., 100 µM) and making 3-fold or 10-fold dilutions to cover several orders of magnitude.[8][11] This initial wide range helps in identifying an approximate IC50 value, which can then be refined in subsequent experiments with a narrower concentration range around the estimated IC50.[11]
Q4: Which cell lines are appropriate for determining the IC50 of this compound?
The choice of cell line is highly dependent on the therapeutic target of this compound.[10] If the compound is being investigated as an anti-cancer agent, relevant cancer cell lines should be used. For example, if targeting a specific kinase, cell lines known to express that kinase would be appropriate. It is essential to select a cell line that is relevant to the disease model being studied.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| IC50 value is not reproducible | Inconsistent cell passage number or growth phase. Variations in incubation time. Unstable compound. | Use cells within a defined passage number range and ensure they are in the logarithmic growth phase. Standardize all incubation times precisely. Prepare fresh compound dilutions for each experiment.[8] |
| No dose-dependent inhibition observed | The concentration range of the compound is too low or too high. The compound is inactive or has low potency. The compound has precipitated out of solution. | Test a wider range of concentrations. Verify the activity of the compound with a positive control.[8] Check the solubility of the compound in the assay medium. |
| High variability between replicate wells | Inconsistent cell seeding. Pipetting errors. "Edge effects" in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with media without cells to maintain humidity.[8][12] |
| Cell viability is over 100% at low concentrations | The compound may have a hormetic effect (stimulatory at low doses). Overgrowth of control cells leading to cell death. | If the effect is reproducible, it may be a real biological phenomenon. To address control cell overgrowth, optimize the initial cell seeding density or shorten the assay duration.[12] |
| Incomplete dose-response curve (no upper or lower plateau) | The concentration range tested is not wide enough. | Extend the concentration range in both directions to ensure the curve flattens out at the top and bottom.[13] |
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
1. Cell Seeding:
- Culture cells to approximately 80% confluency.
- Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using Trypsin-EDTA.
- Neutralize the trypsin with a medium containing Fetal Bovine Serum (FBS) and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh medium and perform a cell count.
- Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[8]
2. Compound Treatment:
- Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
- Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).[8][13]
- Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).[8]
- Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
- Gently shake the plate to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Subtract the average absorbance of the no-cell control wells from all other absorbance values.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).[8]
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[8][9]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To aid in the conceptual understanding of the experimental process, the following diagrams illustrate a hypothetical signaling pathway that could be targeted and the general workflow for IC50 determination.
Caption: Hypothetical signaling pathway showing potential inhibition by a compound.
Caption: General experimental workflow for determining the IC50 value.
References
- 1. echemi.com [echemi.com]
- 2. 5-(TERT-BUTYL)-4-METHYLTHIAZOL-2-AMINE_CAS号查询【化源网】 [m.chemsrc.com]
- 3. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 4. 2-Amino-4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected results with 5-tert-Butyl-4-methyl-thiazol-2-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-tert-Butyl-4-methyl-thiazol-2-ylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a heterocyclic amine with the following properties:
| Property | Value |
| CAS Number | 45865-42-7 |
| Molecular Formula | C₈H₁₄N₂S |
| Molecular Weight | 170.28 g/mol |
| Appearance | Typically a light brown crystalline or granular solid. |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and ethanol; sparingly soluble in water. |
Q2: I am experiencing low or no yield during the synthesis of this compound via Hantzsch thiazole synthesis. What are the common causes?
A2: Low yields in the Hantzsch synthesis of this compound are often attributed to several factors, particularly the steric hindrance from the bulky tert-butyl group.[1] Key considerations include:
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Incomplete reaction: The reaction between the α-haloketone (1-bromo-3,3-dimethyl-2-butanone) and thiourea may not have gone to completion.
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Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly impact yield.[1]
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Side reactions: The bulky nature of the reactants can promote the formation of byproducts.
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Poor quality of starting materials: Ensure the purity of the α-haloketone and thiourea.
Q3: What are the expected side products in the synthesis of this compound?
A3: While specific side products for this exact synthesis are not extensively documented, general side reactions in Hantzsch synthesis, especially with hindered ketones, can include the formation of isomeric thiazole products or unreacted intermediates. In some cases, the α-haloketone can undergo self-condensation or other competing reactions.
Q4: I am having difficulty purifying the final product. What purification methods are recommended?
A4: Purification of 2-aminothiazole derivatives can be challenging. Common methods include:
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.
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Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard method. A gradient of ethyl acetate in hexanes is often a good starting point for elution.[2]
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Acid-Base Extraction: As an amine, the product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be precipitated by adding a base and extracted with an organic solvent.
Q5: My compound shows unexpected peaks in the NMR or mass spectrum. What could they be?
A5: Unexpected peaks could be due to several reasons:
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Residual Solvents: Peaks corresponding to solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, DMF).
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Impurities from Starting Materials: Unreacted α-haloketone or thiourea.
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Side Products: As mentioned in Q3, isomeric byproducts or self-condensation products.
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Degradation: 2-aminothiazoles can be sensitive to strong acidic or basic conditions and elevated temperatures over prolonged periods.
Q6: What are the known biological activities of this compound and its derivatives?
A6: The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry and is found in numerous compounds with a wide range of biological activities, including as kinase inhibitors for cancer therapy.[3][4][5][6] While specific targets for this compound are not widely published, its structural features suggest it may be investigated as an inhibitor of various protein kinases.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Hantzsch Synthesis
| Possible Cause | Suggested Solution |
| Steric Hindrance | Increase reaction time and/or temperature to overcome the steric bulk of the tert-butyl group. Consider using microwave-assisted synthesis, which can sometimes improve yields for sterically hindered reactions.[1] |
| Inappropriate Solvent | Screen different solvents. While ethanol is common, other solvents like methanol, DMF, or a mixture of ethanol and water might be more effective.[1] |
| Suboptimal Temperature | Optimize the reaction temperature. Refluxing is standard, but some reactions may benefit from lower or higher temperatures. Monitor the reaction by TLC to find the optimal conditions. |
| Poor Reagent Quality | Ensure the α-haloketone is fresh or properly stored, as it can be unstable. Use high-purity thiourea. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Reaction Too Vigorous | Control the reaction temperature carefully, especially during the initial exothermic phase. |
| Incorrect Stoichiometry | Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the α-haloketone. |
| Side Reactions | Monitor the reaction progress closely with TLC to avoid prolonged reaction times that might lead to byproduct formation. |
Issue 3: Product Degradation during Workup or Storage
| Possible Cause | Suggested Solution |
| Harsh pH Conditions | Avoid prolonged exposure to strong acids or bases during workup. Neutralize acidic reaction mixtures carefully, avoiding excessive heat generation. |
| Thermal Instability | Concentrate solutions at reduced pressure and moderate temperatures. Store the final compound in a cool, dry, and dark place. |
| Oxidation | Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air. |
Experimental Protocols
Key Experiment: Hantzsch Synthesis of this compound
This protocol is adapted from general procedures for Hantzsch thiazole synthesis and information from related syntheses.
Materials:
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1-Bromo-3,3-dimethyl-2-butanone
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Thiourea
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Ethanol
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Sodium bicarbonate solution (saturated)
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Ethyl acetate
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Hexanes
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.1 eq.) in ethanol.
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Add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq.) to the solution.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Remove the ethanol under reduced pressure.
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To the residue, add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed and extract with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Diagram 1: Hantzsch Synthesis Workflow
References
- 1. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
5-tert-Butyl-4-methyl-thiazol-2-ylamine off-target effects mitigation
Technical Support Center: 5-tert-Butyl-4-methyl-thiazol-2-ylamine
Disclaimer: There is currently limited publicly available information on the specific biological targets and off-target effects of this compound. The following guide provides general strategies and best practices for identifying and mitigating potential off-target effects of novel small molecules, with hypothetical examples relevant to the 2-aminothiazole scaffold.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For a novel compound like this compound, these effects are unknown and can lead to misinterpretation of experimental results, unexpected cellular phenotypes, or toxicity. Given that the 2-aminothiazole core is a privileged structure in drug discovery, appearing in molecules with diverse biological activities, it is crucial to characterize any off-target interactions to ensure data validity.[1][2][3]
Q2: My cells are showing an unexpected phenotype after treatment. How can I determine if this is an off-target effect?
A2: An unexpected phenotype is a common indicator of potential off-target activity. A systematic approach is required to investigate this. First, confirm the phenotype is dose-dependent and reproducible. Next, consider using a structurally related but inactive control compound to see if the effect persists. Finally, a combination of computational prediction and experimental validation methods, as outlined in this guide, can help identify potential off-target proteins.
Q3: What are the first steps I should take to profile the potential off-targets of this compound?
A3: A tiered approach is recommended. Start with in silico (computational) methods to predict potential off-targets based on the compound's structure.[4] These predictions can then be used to prioritize targets for experimental validation. High-throughput screening and targeted biochemical assays are common next steps.[5]
Q4: Can I use a lower concentration of my compound to avoid off-target effects?
A4: While lowering the concentration can reduce the likelihood of engaging lower-affinity off-targets, it may also reduce or eliminate the desired on-target effect. It is crucial to determine the potency (e.g., IC50 or EC50) for both on-target and any identified off-targets. The ideal experimental concentration should maximize on-target activity while minimizing off-target engagement. A dose-response curve for both on- and off-target effects is essential for determining this therapeutic window.
Troubleshooting Guide: Common Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Off-target effects varying with cell passage number, density, or minor protocol variations. | 1. Standardize cell culture conditions. 2. Perform a dose-response curve in every experiment. 3. Use a positive and negative control compound. |
| Observed toxicity at effective concentration | The compound may have off-target effects on essential cellular proteins. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify toxicity. 2. Attempt to rescue the toxic phenotype by modulating the suspected off-target pathway. 3. Consider synthesizing analogs of the compound to separate on-target from off-target toxicity. |
| Phenotype does not match known on-target pathway | The observed phenotype may be due to a previously unknown off-target. | 1. Use computational tools to predict potential off-targets. 2. Perform a broad kinase or receptor screen to identify unexpected interactions. 3. Validate any hits from the screen with orthogonal assays. |
Experimental Protocols & Methodologies
Protocol 1: Computational Off-Target Prediction
This protocol outlines a general workflow for predicting potential off-targets of a small molecule using computational methods.
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Obtain the 2D Structure: Draw the structure of this compound and save it as a SMILES string or SDF file.
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Select Prediction Tools: Utilize publicly available or commercial software that predicts protein targets based on chemical similarity to known ligands. Examples include SwissTargetPrediction, CSNAP, or similar platforms.[4]
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Perform Similarity Searches: These tools compare the chemical fingerprint of your compound to a database of ligands with known protein targets. The output is typically a ranked list of potential targets.
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Analyze and Prioritize: Analyze the list of predicted targets. Prioritize proteins that are biologically plausible for the observed phenotype or are known to be common off-targets for similar chemotypes.
Protocol 2: Kinase Profiling Assay
Given that many small molecules have off-target effects on kinases, a broad kinase screen is a valuable tool.
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Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Assay Format: This is typically performed by a specialized contract research organization (CRO). The compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.
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Data Acquisition: The percentage of inhibition for each kinase at the tested concentrations is determined.
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Hit Identification: "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
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Follow-up: For any identified hits, a dose-response curve should be generated to determine the IC50 value, which quantifies the potency of the interaction.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm target engagement in a cellular context.
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Cell Treatment: Treat intact cells with this compound or a vehicle control.
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Heating: Heat the cell lysates to a range of temperatures. Proteins will denature and precipitate at different temperatures.
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Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation. The amount of a specific protein remaining in the soluble fraction at each temperature is quantified by Western blot or mass spectrometry.
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Analysis: Binding of the compound to its target protein will stabilize it, leading to a "thermal shift" where the protein remains soluble at higher temperatures compared to the vehicle control. This can be used to confirm engagement of both on- and off-targets in a physiological setting.
Data Presentation Tables
Table 1: Hypothetical Kinase Profiling Results for this compound at 1 µM
| Kinase Family | Kinase Target | % Inhibition |
| Tyrosine Kinase | EGFR | 8% |
| Tyrosine Kinase | FLT3 | 92% |
| Serine/Threonine | CDK2 | 55% |
| Serine/Threonine | ROCK1 | 15% |
This is a hypothetical result suggesting a potent on-target effect on FLT3 and a potential off-target effect on CDK2.
Table 2: IC50 Values for On-Target vs. Off-Target Kinases
| Target | IC50 (nM) | Selectivity Ratio (Off-target/On-target) |
| On-Target: FLT3 | 15 | - |
| Off-Target: CDK2 | 750 | 50 |
A selectivity ratio >10 is generally considered favorable, but the biological implications depend on the specific targets.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Strategies to mitigate identified off-target effects.
References
- 1. 5-Butyl-4-methylthiazol-2-amine| [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Preventing degradation of 5-tert-Butyl-4-methyl-thiazol-2-ylamine in storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5-tert-Butyl-4-methyl-thiazol-2-ylamine during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This guide addresses specific problems you might encounter, offering potential causes and solutions.
Issue 1: You observe a change in the physical appearance of your solid this compound (e.g., color change, clumping).
-
Potential Cause: Exposure to light, moisture, or elevated temperatures. Thiazole derivatives can be sensitive to environmental conditions.
-
Solution:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.
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Control Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Use a Desiccator: If clumping is observed, this suggests moisture absorption. Store the vial within a desiccator to maintain a low-humidity environment.
-
Issue 2: Your experimental results are inconsistent, suggesting potential degradation of the compound in solution.
-
Potential Cause: Degradation in solution due to factors like solvent choice, pH, light exposure, or the presence of dissolved oxygen.
-
Solution:
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Solvent Selection: Use high-purity, anhydrous solvents. Protic solvents may participate in degradation, so aprotic solvents might be preferable depending on the experimental setup.
-
pH Control: The stability of aminothiazoles can be pH-dependent. If using aqueous solutions, buffer them to a neutral or slightly acidic pH.
-
Inert Atmosphere: Purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen, which can cause oxidative degradation.
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Light Protection: Prepare and handle solutions in a dimly lit area or use amber-colored labware.
-
Issue 3: You detect impurity peaks in your HPLC analysis of a freshly prepared solution.
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Potential Cause: Rapid degradation upon dissolution or impurities in the starting material.
-
Solution:
-
Confirm Starting Material Purity: Analyze the solid compound to ensure its initial purity meets your experimental requirements.
-
Optimize Solution Preparation: Prepare solutions immediately before use. If this is not feasible, store stock solutions at low temperatures (-20 °C or -80 °C) in small aliquots to minimize freeze-thaw cycles.
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Consider Antioxidants: For applications where it won't interfere with your experiment, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent.
-
Summary of Recommended Storage Conditions
| Condition | Solid Compound | In Solution |
| Temperature | 2-8 °C (long-term) | -20 °C or -80 °C (stock solutions) |
| Light | Protect from light (amber vials) | Protect from light (amber vials/foil) |
| Atmosphere | Tightly sealed container | Purge with inert gas (N₂ or Ar) |
| Moisture | Store in a dry environment (desiccator) | Use anhydrous solvents |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate) is often effective for separating aminothiazole derivatives from their degradation products.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method should be able to resolve the parent compound from all significant degradation peaks.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare two identical solutions of the compound.
-
Control Sample: Protect one sample from light by wrapping the container in aluminum foil.
-
Test Sample: Expose the other sample to a controlled light source (e.g., a photostability chamber).
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Analysis: At predetermined time points, analyze both samples by HPLC to quantify the remaining parent compound and any new degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific data for this compound is limited, 2-aminothiazole derivatives are generally susceptible to three main degradation pathways:
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Oxidation: The electron-rich thiazole ring and the amino group can be prone to oxidation.
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Photodegradation: Exposure to UV and visible light can lead to ring cleavage or other rearrangements.
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Hydrolysis: The thiazole ring can be susceptible to cleavage in the presence of water, particularly at non-neutral pH.
Q2: How can I minimize oxidation during storage and in my experiments?
A2: To minimize oxidation, store the solid compound and solutions under an inert atmosphere, such as nitrogen or argon. Using degassed solvents for preparing solutions is also beneficial. In some cases, the addition of an antioxidant may be considered if it does not interfere with downstream applications.
Q3: Is this compound sensitive to pH?
A3: Aminothiazole derivatives can exhibit pH-dependent stability. It is advisable to maintain solutions at a neutral or slightly acidic pH unless your experimental protocol requires otherwise. If you observe degradation in an unbuffered aqueous solution, conducting a pH stability profile is recommended.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for purity and stability assessment. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective as it provides molecular weight information.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
Cell viability assay interference by 5-tert-Butyl-4-methyl-thiazol-2-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately assessing cell viability when working with the compound 5-tert-Butyl-4-methyl-thiazol-2-ylamine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing an unexpected increase in signal (higher absorbance) at higher concentrations of this compound in my MTT or related tetrazolium-based (XTT, MTS) assay?
A1: This paradoxical increase in signal is a strong indicator of assay interference. Compounds containing a 2-aminothiazole scaffold, such as this compound, can possess reducing properties.[1][2] These compounds can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal that is dependent on the compound concentration, not the number of viable cells. Thiazole analogs are known to sometimes chemically reduce the MTT reagent, leading to a false-positive signal for viability.[3]
Q2: How can I confirm that this compound is interfering with my assay?
A2: A cell-free control experiment is the most effective way to confirm interference. This involves incubating the compound with the assay reagent in the absence of cells. If a color change occurs in the wells containing the compound, it confirms direct reduction of the reagent and interference with the assay.
Q3: My cell-free control confirms interference. What are the recommended alternative assays for determining the cytotoxicity of this compound?
A3: It is advisable to use assays that do not rely on the reduction of a tetrazolium salt. Recommended alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a key indicator of metabolically active cells. The homogeneous "add-mix-measure" format involves cell lysis and generation of a luminescent signal proportional to the amount of ATP present.[4]
-
Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions.[5][6] The amount of bound dye is proportional to the total protein mass, and therefore, the number of cells.
-
Resazurin (alamarBlue®) Assay: While this is also a redox-based assay, the mechanism is different from tetrazolium salts. Resazurin, a blue and weakly fluorescent dye, is reduced by viable cells to the highly fluorescent pink resorufin.[7] However, it is still prudent to perform a cell-free control to rule out any potential direct reduction by the compound.
Q4: Are there any other potential issues to be aware of when working with 2-aminothiazole derivatives in cell-based assays?
A4: Yes, 2-aminothiazole-containing compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS).[3] This means they can interfere with various assays through mechanisms other than direct redox activity, such as compound aggregation at higher concentrations or interference with fluorescent readouts.[3] Therefore, it is always good practice to be vigilant and employ appropriate controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased absorbance/signal with increasing compound concentration in MTT/XTT/MTS assays. | Direct reduction of the tetrazolium salt by this compound. | 1. Perform a cell-free control experiment (see Protocol 1). 2. If interference is confirmed, switch to a non-tetrazolium-based assay such as an ATP-based, SRB, or Resazurin assay. |
| High background in fluorescence-based assays. | The compound itself may be fluorescent at the excitation/emission wavelengths of the assay. | 1. Measure the fluorescence of the compound in cell-free media. 2. If the compound is fluorescent, subtract the background fluorescence from all readings. 3. Consider using a luminescence-based or colorimetric assay like the ATP or SRB assay. |
| Inconsistent IC50 values across experiments. | Inherent biological variability, or potential degradation of the compound in stock solutions. | 1. Ensure consistent cell passage number, seeding density, and metabolic state. 2. Prepare fresh dilutions of the compound from a frozen stock for each experiment.[3] |
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [8] |
| TH-39 | K562 (Leukemia) | 0.78 | [1] |
| Compound 12 | Melanoma, Pancreatic Cancer, Leukemia | Medium to low micromolar |[1] |
Experimental Protocols
Protocol 1: Cell-Free Interference Control Assay
-
Prepare a 96-well plate with the same concentrations of this compound used in your cell-based experiment.
-
Add cell culture medium without cells to each well.
-
Add the tetrazolium-based reagent (e.g., MTT, XTT, MTS) to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cell-based assay.
-
If a color change is observed in the wells containing the compound, it confirms direct reduction of the reagent.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere.
-
Treat the cells with various concentrations of this compound and incubate for the desired period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a luminometer.
Protocol 3: Sulforhodamine B (SRB) Assay
-
Seed cells in a 96-well plate and treat with the compound for the desired incubation period.
-
Fix the cells by gently adding 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[11]
-
Wash the plate four to five times with slow-running tap water and allow it to air dry completely.[5][11]
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Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[5][11]
-
Measure the absorbance at approximately 510 nm or 540 nm using a microplate reader.[5][6]
Protocol 4: Resazurin (alamarBlue®) Assay
-
Seed cells in a 96-well plate (preferably black with a clear bottom) and treat with the compound for the desired period.
-
Add Resazurin reagent to each well to a final concentration of 10% of the total volume (e.g., 20 µL to 200 µL of medium).[13]
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Incubate the plate for 1-4 hours at 37°C, protected from light.[7]
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Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.[14] Alternatively, absorbance can be measured at 570 nm and 600 nm.[15]
Visualizations
Caption: Potential interference mechanism of this compound in MTT assays.
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Recommended workflow for assessing cytotoxicity.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. scribd.com [scribd.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]
- 14. portals.broadinstitute.org [portals.broadinstitute.org]
- 15. tipbiosystems.com [tipbiosystems.com]
How to reduce background noise in assays with 5-tert-Butyl-4-methyl-thiazol-2-ylamine
Technical Support Center: 5-tert-Butyl-4-methyl-thiazol-2-ylamine
Welcome to the technical support center for assays involving this compound. This guide provides targeted troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate background noise and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise when using this compound in our assay?
High background noise can originate from several factors related to the compound's properties and the assay methodology. The primary sources include the compound's intrinsic fluorescence (autofluorescence), poor solubility leading to light-scattering precipitates, and non-specific binding to assay components like plates or proteins.[1][2] Identifying the specific cause is the first step in effective troubleshooting.
To help diagnose the issue, consider the following potential sources:
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Compound Properties: Autofluorescence, precipitation/aggregation.
-
Assay Protocol: Insufficient washing, inappropriate buffer composition, suboptimal blocking.[3][4]
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Reagents & Consumables: Contaminated buffers, non-specific binding to microplates.[5]
Q2: My blank wells (containing only buffer and the compound) show a high signal. What is the cause and how can I fix it?
A high signal in blank wells strongly suggests that the compound itself is contributing to the background. The two most likely causes are autofluorescence and the formation of precipitates that scatter light.[6][7] A systematic check is necessary to distinguish between these possibilities.
Follow this workflow to diagnose the problem:
-
Visually Inspect Wells: Check for cloudiness or visible precipitate.
-
Measure Autofluorescence: Run a spectral scan of the compound in assay buffer.[6]
-
Optimize Buffer: If precipitation is observed, test different buffer components or lower the compound concentration.
| Condition | Average Signal (RFU) | Signal-to-Noise Ratio | Notes |
| Problematic Blank | 15,000 | N/A | High signal in wells with only buffer + compound. |
| Optimized Blank | 850 | N/A | Signal reduced after buffer optimization. |
| Negative Control | 920 | 1.1 | Minimal difference from optimized blank. |
| Positive Control | 12,500 | 14.7 | Strong signal now clearly distinguishable. |
Q3: How can I determine if this compound is auto-fluorescent at my assay's wavelengths?
Autofluorescence occurs when a compound inherently emits light upon excitation, which can mask the specific signal from your assay's probe.[1][8] You can test for this by measuring the fluorescence of the compound alone in the assay buffer.
-
Prepare Compound Dilutions: Create a serial dilution of this compound in your final assay buffer, starting from your highest intended assay concentration. Include a "buffer only" control.
-
Plate Preparation: Dispense 100 µL of each dilution into the wells of a microplate identical to the one used for your assay. Prepare in triplicate.
-
Incubation: Incubate the plate under the same conditions (temperature, time) as your actual assay.[6]
-
Fluorescence Reading: Measure the fluorescence using a plate reader with the exact same excitation/emission wavelengths and gain settings as your primary experiment.
-
Data Analysis: Subtract the average signal of the "buffer only" control from all other readings. A concentration-dependent increase in signal indicates autofluorescence.
| Compound Conc. (µM) | Raw Signal (RFU) | Background Subtracted (RFU) |
| 0 (Buffer Only) | 520 ± 35 | 0 |
| 1.25 | 1,850 ± 110 | 1,330 |
| 2.5 | 3,240 ± 180 | 2,720 |
| 5.0 | 6,100 ± 250 | 5,580 |
| 10.0 | 11,500 ± 400 | 10,980 |
If significant autofluorescence is detected, consider using red-shifted dyes that excite and emit at higher wavelengths (>650 nm), as compound autofluorescence is often weaker in this spectral region.[6][9]
Q4: What adjustments can be made to the washing steps to reduce non-specific binding of the compound?
Insufficient washing can leave unbound or weakly associated compound molecules in the wells, leading to high background.[3][10] Optimizing the number of washes and the composition of the wash buffer can significantly improve the signal-to-noise ratio.
-
Prepare Wash Buffers: Prepare your standard wash buffer (e.g., PBS) and versions supplemented with a non-ionic detergent, typically 0.05% to 0.1% Tween-20.[11]
-
Run Assay Matrix: Run your standard assay protocol but vary the washing conditions at the critical step after compound incubation. Test 3, 4, and 5 wash cycles for both the standard and detergent-containing buffers.
-
Execution: Perform each wash by adding at least 200-300 µL of wash buffer per well, followed by complete aspiration.[12] For automated washers, ensure aspiration height is correctly calibrated to minimize residual volume.[12]
-
Analyze Results: Calculate the signal-to-background (S/B) ratio for each condition. The optimal condition provides the highest S/B ratio without significantly diminishing the specific signal.
| Wash Buffer | # of Washes | Background (RFU) | Signal (RFU) | S/B Ratio |
| PBS | 3 | 4,500 | 25,000 | 5.6 |
| PBS | 5 | 3,200 | 23,500 | 7.3 |
| PBS + 0.05% Tween-20 | 3 | 1,100 | 24,000 | 21.8 |
| PBS + 0.05% Tween-20 | 5 | 850 | 23,000 | 27.1 |
Adding a mild detergent like Tween-20 helps disrupt weak, non-specific hydrophobic interactions.[3][13] Increasing the number of washes further removes unbound molecules.[14]
Q5: Could the compound be precipitating in the assay buffer, and how can I prevent this?
Thiazole-containing compounds can sometimes have limited aqueous solubility.[15] If this compound precipitates out of solution, the resulting particles can scatter light, leading to artificially high absorbance or fluorescence readings. This is a common artifact for aggregate-prone small molecules.[2]
-
Prepare Compound Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the compound directly in the assay buffer to achieve final concentrations ranging from your highest assay concentration downwards. Ensure the final DMSO concentration is constant across all wells and matches your assay conditions (typically ≤1%).[16]
-
Incubation & Observation: Incubate the plate for 1-2 hours at the assay temperature.[17] Visually inspect the wells against a dark background for any signs of cloudiness or precipitate.
-
Quantitative Measurement (Optional): For a more precise measurement, read the plate on a nephelometer, which measures light scattering, or measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[7]
Strategies to Prevent Precipitation:
-
Reduce Compound Concentration: Test if a lower concentration of the compound can be used without losing efficacy.
-
Increase Co-solvent: If the assay tolerates it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%) can improve solubility.[16]
-
Add Detergents: Including a low concentration (0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 can help prevent aggregation.[2]
-
Modify Buffer: Adjusting the pH or adding solubility enhancers may be necessary for particularly challenging compounds.[13]
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. arp1.com [arp1.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. biocompare.com [biocompare.com]
- 15. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Overcoming Resistance to 5-tert-Butyl-4-methyl-thiazol-2-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 5-tert-Butyl-4-methyl-thiazol-2-ylamine in their cell-based experiments. The following information is based on established mechanisms of drug resistance to small molecule inhibitors and provides a framework for systematically addressing and overcoming experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. What are the common underlying mechanisms?
A1: Acquired resistance to small molecule inhibitors like this compound typically arises from several key cellular changes. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the compound out of the cell.[1][2][3][4][5]
-
Target Protein Modification: Spontaneous mutations in the gene encoding the target protein can alter the drug-binding site, reducing the affinity of this compound for its target.[6][7][8][9]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibitory effect of the compound, thereby maintaining proliferation and survival.[10][11][12][13]
-
Altered Drug Metabolism: Increased metabolic inactivation of the compound, often mediated by cytochrome P450 (CYP) enzymes, can reduce its effective intracellular concentration. Thiazole-containing compounds are known substrates for CYP-mediated biotransformation.[14][15][16][17]
-
Target Overexpression: An increase in the expression level of the target protein can lead to resistance by effectively titrating out the inhibitor.[18]
Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?
A2: To investigate the role of efflux pumps, you can perform a co-treatment experiment with known ABC transporter inhibitors. If the sensitivity to this compound is restored in the presence of an efflux pump inhibitor, it strongly suggests that this is a primary resistance mechanism.
Q3: What strategies can I employ to overcome resistance mediated by target protein mutations?
A3: If you suspect a target mutation, consider the following approaches:
-
Sequence the target protein's gene: This will confirm if mutations are present in the resistant cell line compared to the parental, sensitive line.
-
Utilize next-generation inhibitors: If available, second or third-generation inhibitors designed to be effective against common resistance mutations may be an option.
-
Combination therapy: A combination of this compound with an inhibitor that targets a downstream component of the signaling pathway may circumvent resistance.[10]
Q4: My resistant cells show no target mutations and no increased efflux. What should I investigate next?
A4: In this scenario, the resistance is likely due to the activation of bypass signaling pathways or altered drug metabolism. You can investigate these possibilities by:
-
Phospho-proteomic screening: Compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells to identify activated pathways.
-
Metabolism studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolic profile of this compound in your cells.
Troubleshooting Guides
Issue 1: Gradual loss of compound efficacy over repeated experiments.
This is a common indicator of developing resistance. The table below illustrates a hypothetical example of increasing IC50 values over time.
| Cell Line Passage Number | IC50 of this compound (µM) |
| 5 | 0.5 |
| 10 | 1.2 |
| 15 | 5.8 |
| 20 | 25.0 |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased compound efficacy.
Issue 2: Heterogeneous response to treatment within a cell population.
This may indicate the presence of a sub-population of resistant cells.
Troubleshooting Steps:
-
Isolate single-cell clones: Use limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand single-cell clones from the heterogeneous population.
-
Determine the IC50 for each clone: This will confirm if you have a mix of sensitive and resistant populations.
-
Characterize the resistant clones: Use the troubleshooting workflow described in Issue 1 to determine the mechanism of resistance in the isolated resistant clones.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound.[19][20]
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.[21][22]
-
Initial treatment: Culture the parental cells in media containing the compound at its IC20 (the concentration that inhibits 20% of growth).
-
Gradual dose escalation: Once the cells resume a normal growth rate, increase the concentration of the compound by 1.5- to 2-fold.[20]
-
Repeat dose escalation: Continue this stepwise increase in concentration. Provide periods of growth in drug-free media to allow the cells to recover.
-
Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of the compound (e.g., 10-fold the initial IC50), the resistant cell line is established. Confirm the new, higher IC50 value.
References
- 1. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond Hotspot Mutations: Diagnostic Relevance of High Frequency, Low Frequency, and Disputed rpoB Variants in Rifampicin-Resistant Mycobacterium tuberculosis [mdpi.com]
- 10. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 11. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vcm.edpsciences.org [vcm.edpsciences.org]
- 13. researchgate.net [researchgate.net]
- 14. juser.fz-juelich.de [juser.fz-juelich.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. | Semantic Scholar [semanticscholar.org]
- 18. Opposing effects of target overexpression reveal drug mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Treatment with 5-tert-Butyl-4-methyl-thiazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-tert-Butyl-4-methyl-thiazol-2-ylamine. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when determining the optimal incubation time for this compound?
A1: The optimal incubation time is crucial for observing the direct effects of the compound on its intended biological target. A period that is too short may not yield a measurable response, while an overly extended incubation could lead to secondary effects, cellular adaptation, or cytotoxicity, which can confound the results.[1] The goal is to identify the time point at which the maximal desired effect is observed before the response plateaus or declines.[1]
Q2: What is a recommended starting point for a time-course experiment with this compound?
A2: A time-course experiment is the recommended first step.[1] The starting time points depend on the biological endpoint being measured. For signaling events like protein phosphorylation, shorter incubation times are generally sufficient. For cellular outcomes such as changes in gene expression or cell viability, longer incubation periods are typically necessary.[2]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: The rate of target engagement and the subsequent biological effect are dependent on both the concentration of the inhibitor and the incubation time.[2] Higher concentrations may produce a response at earlier time points. Conversely, lower, more physiologically relevant concentrations might require longer incubation periods to show a significant effect.[2] It is advisable to conduct time-course experiments at a concentration around the anticipated IC50 value.[2]
Q4: Should the cell culture medium be replaced during extended incubation periods?
A4: For incubation times longer than 48 hours, it is good practice to refresh the medium containing this compound. This helps to ensure that the concentration of the compound remains stable and that nutrients are not depleted from the medium.
Troubleshooting Guides
Below are common issues encountered during experiments with this compound and potential solutions.
| Problem | Possible Causes | Solutions |
| No observable effect at any concentration or time point. | 1. The compound is inactive in the chosen cell line or assay system. 2. The compound has degraded. 3. The concentration range is too low. | 1. Use a positive control cell line known to be sensitive to similar compounds. 2. Verify the integrity of the compound. 3. Test a broader range of concentrations. |
| High levels of cell death across all concentrations, including low ones. | 1. The incubation time is too long, leading to off-target effects and general cytotoxicity.[2] 2. The solvent (e.g., DMSO) concentration is too high.[2] 3. The compound has off-target toxicity.[2] | 1. Reduce the maximum incubation time (e.g., test 24h and 48h instead of 72h).[2] 2. Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1%). 3. Perform a cell viability assay to distinguish between targeted effects and general toxicity. |
| The biological effect decreases at later time points. | 1. Cellular adaptation or feedback mechanisms are being activated.[1] 2. The compound is being metabolized or extruded by the cells.[1] 3. Cytotoxicity is occurring at later time points.[1] | 1. Focus on earlier time points where the initial, direct effect is observed.[1] 2. Consider replenishing the compound in longer-term experiments.[1] 3. Run a parallel cell viability assay to monitor for toxicity.[1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure for conducting a time-course experiment to identify the optimal incubation time for this compound.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase throughout the experiment.
-
Allow cells to adhere and recover for 18-24 hours.[2]
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium. A common practice is to make these at 2x the final desired concentration.[2]
-
Prepare a vehicle-only control (e.g., 0.1% DMSO in medium).[2]
3. Treatment:
-
Remove the existing medium from the cells.
-
Add 100 µL of the compound dilutions and controls to the appropriate wells.
4. Incubation:
-
Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours for cell viability assays; 1, 2, 4, 8, and 24 hours for signaling assays).[2]
-
Incubate the plates at 37°C and 5% CO₂.[2]
5. Data Analysis:
-
At the end of each incubation period, perform the relevant assay (e.g., cell viability, western blot).
-
Normalize the data to the vehicle-only controls for each time point.
-
Plot the response (e.g., percent viability, protein phosphorylation) against the incubation time.
-
The optimal incubation time is the point at which the desired effect is maximal and stable.[2]
Protocol 2: Dose-Response Experiment at Optimal Incubation Time
Once the optimal incubation time is determined, this protocol can be used to assess the dose-dependent effects of this compound.
1. Cell Seeding and Compound Preparation:
-
Follow steps 1 and 2 from Protocol 1.
2. Treatment:
-
Treat cells with a range of concentrations of the compound and a vehicle control.
3. Incubation:
-
Incubate the plate for the predetermined optimal incubation time.
4. Data Analysis:
-
Perform the relevant assay.
-
Plot the response against the log of the compound concentration.
-
Use non-linear regression to determine the IC50 or EC50 value.
Visualizations
Caption: Workflow for optimizing inhibitor incubation time.
Caption: A generic kinase signaling pathway inhibited by a small molecule.
References
Validation & Comparative
Validating Anticancer Potential: A Comparative Guide to 5-tert-Butyl-4-methyl-thiazol-2-ylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct experimental validation of the anticancer effects of 5-tert-Butyl-4-methyl-thiazol-2-ylamine is not extensively documented in publicly available literature, a compelling body of evidence from structurally similar 2-aminothiazole derivatives suggests its potential as a promising scaffold for anticancer drug development. This guide provides a comparative analysis of close analogs, presenting key experimental data, detailed protocols, and insights into their mechanisms of action to inform future research and development efforts.
The 2-aminothiazole core is a well-established pharmacophore in oncology, forming the backbone of several clinically approved drugs.[1] Modifications at the 4- and 5-positions of the thiazole ring with lipophilic groups, such as tert-butyl and methyl, have been shown to significantly influence cytotoxic activity against various cancer cell lines.[1]
Comparative Cytotoxicity of 2-Aminothiazole Analogs
To contextualize the potential efficacy of this compound, this section summarizes the in vitro cytotoxic activity of closely related N-aryl-5-(substituted)-4-(tert-butyl)thiazol-2-amines against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell proliferation by 50%, are presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Analog 1 (C7) | A549 (Lung Carcinoma) | 2.06 ± 0.09 |
| HeLa (Cervical Cancer) | - | |
| MCF-7 (Breast Cancer) | - | |
| Analog 2 (C16) | A549 (Lung Carcinoma) | - |
| HeLa (Cervical Cancer) | - | |
| MCF-7 (Breast Cancer) | 2.55 ± 0.34 | |
| Analog 3 (C27) | A549 (Lung Carcinoma) | 3.52 ± 0.49 |
| HeLa (Cervical Cancer) | 2.07 ± 0.88 | |
| MCF-7 (Breast Cancer) | - |
Data is presented as the mean ± standard deviation. The data is for N-aryl-5-(benzo[d][2][3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines.[2]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Further investigations into the mechanism of action of these 4-tert-butyl-thiazol-2-ylamine analogs reveal that their anticancer effects are mediated through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.
Studies on compound C27 , a representative analog, have shown that it can induce morphological changes characteristic of apoptosis in HeLa cells. Furthermore, flow cytometry analysis confirmed that this compound leads to cell cycle arrest in both the S-phase and G2/M-phase, ultimately inhibiting tumor cell proliferation.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 2-aminothiazole analogs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (HeLa, A549, or MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: HeLa cells are treated with the test compound (e.g., compound C27) at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis Analysis by Staining
Morphological changes associated with apoptosis can be visualized using fluorescent dyes.
-
Cell Treatment: HeLa cells are treated with the test compound for 24 hours.
-
Staining: The cells are co-stained with Acridine Orange (AO) and Ethidium Bromide (EB) or with Hoechst 33342.
-
Microscopy: The stained cells are observed under a fluorescence microscope to identify apoptotic features such as chromatin condensation and nuclear fragmentation.
Visualizing the Anticancer Mechanism
The following diagrams illustrate the experimental workflow for evaluating the anticancer effects of these thiazole derivatives and a key signaling pathway they may modulate.
Caption: Workflow for evaluating the anticancer properties of 2-aminothiazole analogs.
Caption: Postulated modulation of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.
Conclusion
The presented data on close structural analogs strongly support the hypothesis that this compound possesses significant anticancer potential. The consistent cytotoxic activity and the observed mechanisms of apoptosis induction and cell cycle arrest in related compounds highlight the promise of this chemical scaffold. Further direct experimental evaluation of this compound is warranted to fully elucidate its efficacy and mechanism of action, paving the way for its potential development as a novel anticancer therapeutic.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 5-tert-Butyl-4-methyl-thiazol-2-ylamine and Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical scaffold 5-tert-Butyl-4-methyl-thiazol-2-ylamine and its derivatives against established kinase inhibitors, with a focus on Dasatinib, a clinically approved anti-cancer agent. While this compound itself is not extensively characterized as a potent inhibitor, its 2-aminothiazole core is a privileged scaffold in the development of kinase inhibitors. This comparison aims to highlight the therapeutic potential of this structural class by examining its relationship to known, highly active compounds.
Introduction to 2-Aminothiazole Inhibitors
The 2-aminothiazole moiety is a key pharmacophore found in a variety of biologically active compounds, demonstrating a broad range of activities including antimicrobial, anti-inflammatory, and anticancer effects. In oncology, this scaffold is particularly prominent in the design of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, these inhibitors can disrupt cancer cell proliferation, survival, and metastasis.
This compound represents a specific substitution pattern on the 2-aminothiazole core. The tert-butyl group at the 5-position and the methyl group at the 4-position contribute to the molecule's lipophilicity and steric profile, which can influence its binding affinity and selectivity for various kinase targets.
Comparative Inhibitors
For this analysis, we will compare the structural and potential activity profile of the this compound scaffold with two key examples of 2-aminothiazole-based inhibitors:
-
Dasatinib: A potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It contains a 2-aminothiazole core and is known to inhibit the BCR-ABL fusion protein and Src family kinases.
-
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: A series of research compounds that are structurally more closely related to this compound and have demonstrated antitumor activity.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the inhibitory activities of Dasatinib and a representative compound from the N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide series against various kinases and cancer cell lines.
Table 1: Comparative Inhibitory Activity against a Panel of Kinases
| Kinase Target | Dasatinib IC50 (nM) | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide Derivative (Representative IC50) |
| BCR-ABL | <1 | Data Not Available |
| SRC | 0.8 | Data Not Available |
| LCK | 1.1 | Data Not Available |
| c-KIT | 79 | Data Not Available |
| PDGFRβ | 28 | Data Not Available |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for Dasatinib is compiled from various preclinical studies.[1][2]
Table 2: Comparative Cytotoxicity against Human Cancer Cell Lines
| Cell Line | Cancer Type | Dasatinib IC50 (nM) | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide Derivative (Representative IC50 in µM) |
| K562 | Chronic Myeloid Leukemia | <1 | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available | 1.6 ± 0.8 |
| A549 | Lung Cancer | Data Not Available | Strong Antiproliferative Activity |
| MCF-7 | Breast Cancer | Data Not Available | Data Not Available |
IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Caption: General experimental workflow for determining inhibitor cytotoxicity using a luminescent cell viability assay.
Experimental Protocols
Biochemical BCR-ABL Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the BCR-ABL kinase.
Materials:
-
Recombinant human BCR-ABL enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of diluted BCR-ABL enzyme to each well.
-
Initiation of Reaction: Add 2 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is used to measure the cytotoxic effects of inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Cell Seeding: Seed the cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include wells with untreated cells and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Cell Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5][6][7][8]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The 2-aminothiazole scaffold, as represented by this compound, holds significant promise for the development of novel kinase inhibitors. The comparative analysis with Dasatinib demonstrates that this core structure is capable of yielding highly potent and clinically relevant anticancer agents. The inhibitory activity of this class of compounds is heavily influenced by the nature of the substituents on the thiazole ring and the groups attached to the 2-amino position. Further investigation into the structure-activity relationships of derivatives of this compound could lead to the discovery of new inhibitors with improved potency, selectivity, and pharmacological properties for the treatment of cancer and other diseases driven by aberrant kinase activity. The provided experimental protocols offer a robust framework for the preclinical evaluation of such novel compounds.
References
- 1. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. scribd.com [scribd.com]
- 8. promega.com [promega.com]
Head-to-Head Comparison: 5-tert-Butyl-4-methyl-thiazol-2-ylamine vs. Staurosporine in Kinase Inhibition and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the well-characterized, broad-spectrum kinase inhibitor, staurosporine, and the 2-aminothiazole derivative, 5-tert-Butyl-4-methyl-thiazol-2-ylamine. While staurosporine is a widely used research tool with a broad inhibitory profile, the biological activity of this compound is less defined. However, the 2-aminothiazole scaffold is a known pharmacophore for kinase inhibitors, suggesting potential activity for this compound. This guide synthesizes available data for staurosporine and infers the potential activities of this compound based on structurally related compounds, providing a framework for its experimental evaluation.
I. Overview and Physicochemical Properties
Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent but non-selective ATP-competitive inhibitor of a wide range of protein kinases.[1][2] Its promiscuity has limited its clinical use but has made it an invaluable tool in research for inducing apoptosis and studying kinase signaling.[1][3] In contrast, this compound is a synthetic compound belonging to the 2-aminothiazole class. Derivatives of this class have been reported to exhibit diverse biological activities, including selective kinase inhibition.[4][5]
| Property | This compound | Staurosporine |
| CAS Number | 45865-42-7 | 62996-74-1 |
| Molecular Formula | C8H14N2S | C28H26N4O3 |
| Molecular Weight | 170.28 g/mol | 466.53 g/mol |
| Appearance | Solid | Off-white powder |
| Solubility | Soluble in organic solvents | Soluble in DMSO and ethanol |
| Mechanism of Action | Likely kinase inhibitor (inferred) | Broad-spectrum ATP-competitive kinase inhibitor[1][2] |
| Target Profile | Unknown, potentially specific kinases | Broad (PKC, PKA, CDKs, RTKs, etc.)[2][6] |
II. Comparative Analysis of Kinase Inhibition
Staurosporine's broad kinase inhibitory profile is well-documented. The following table summarizes its activity against a panel of representative kinases. Currently, there is no publicly available data on the kinase inhibitory activity of this compound. The table highlights this data gap, which necessitates experimental validation to determine its target profile and potency.
| Kinase | Staurosporine IC50 (nM) | This compound IC50 (nM) |
| Protein Kinase A (PKA) | 7[7] | Data not available |
| Protein Kinase C (PKC) | 0.7 - 3[7] | Data not available |
| CaM Kinase II | 20 | Data not available |
| p60v-src Tyrosine Kinase | 6 | Data not available |
| Cyclin-dependent kinases (CDKs) | Broad inhibition[3] | Data not available |
| Mitogen-activated protein kinases (MAPKs) | Broad inhibition[2] | Data not available |
| Receptor Tyrosine Kinases (RTKs) | Broad inhibition[2] | Data not available |
III. Cellular Effects: Apoptosis and Cell Cycle Arrest
Staurosporine is a potent inducer of apoptosis in a wide variety of cell lines.[1][3] This is primarily mediated through the intrinsic pathway, involving caspase activation.[7] Depending on the concentration and cell type, staurosporine can also cause cell cycle arrest at the G1 or G2/M phase.[1][3]
The cellular effects of this compound are currently unknown. However, based on the known activities of other 2-aminothiazole kinase inhibitors, it is plausible that this compound could also modulate cell proliferation and survival pathways, potentially leading to apoptosis or cell cycle arrest if it inhibits relevant kinases.
IV. Signaling Pathways
The following diagrams illustrate the well-established broad-spectrum inhibitory action of staurosporine on various signaling pathways and a hypothetical pathway that could be targeted by a 2-aminothiazole derivative like this compound, based on the known targets of this compound class.
References
- 1. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Lack of Direct Efficacy Data for 5-tert-Butyl-4-methyl-thiazol-2-ylamine Prevents Direct Comparison with Clinical Drugs
Extensive literature searches reveal a significant lack of direct efficacy data for the compound 5-tert-Butyl-4-methyl-thiazol-2-ylamine, precluding a direct comparison with established clinical drugs. This compound is predominantly classified as a research chemical or a building block for the synthesis of more complex molecules. As such, there are no available preclinical or clinical studies evaluating its therapeutic potential, mechanism of action, or performance against existing medical treatments.
While a direct comparison is not feasible, this guide provides an overview of the broader class of compounds to which this compound belongs—the 2-aminothiazole derivatives. This structural scaffold is of significant interest in medicinal chemistry and is a core component of numerous biologically active molecules, including some clinically approved drugs.
The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery
The 2-aminothiazole ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] This versatility has led to the development of 2-aminothiazole derivatives with a wide spectrum of pharmacological activities.[2][3] These include:
-
Anticancer Activity: Numerous 2-aminothiazole derivatives have demonstrated potent and selective inhibitory activity against a range of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[4][5] The anticancer drug Dasatinib, a tyrosine kinase inhibitor, features a 2-aminothiazole moiety.
-
Antimicrobial Activity: This class of compounds has shown promise as antibacterial and antifungal agents.[3] Some derivatives have exhibited activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have shown anti-inflammatory properties comparable to standard drugs like Ibuprofen in preclinical models.[2]
-
Antiviral and Other Activities: The 2-aminothiazole scaffold is also found in compounds with antiviral (including anti-HIV), anticonvulsant, antidiabetic, and antihypertensive properties.[2][3][4]
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The presence of a tert-butyl group, as in this compound, is known to increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[1][7]
Potential Biological Activities of 2-Aminothiazole Derivatives
The diverse therapeutic potential of the 2-aminothiazole scaffold is summarized in the diagram below.
Caption: Diverse biological activities of the 2-aminothiazole scaffold.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Selectivity Profile of 5-tert-Butyl-4-methyl-thiazol-2-ylamine
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling and developing targeted therapeutics. This guide provides a comparative analysis of the kinase selectivity profile of 5-tert-Butyl-4-methyl-thiazol-2-ylamine against the well-characterized multi-kinase inhibitor, Dasatinib. Due to the limited publicly available kinase screening data for this compound, a hypothetical selectivity profile has been generated for illustrative purposes, based on the known activities of structurally related 2-aminothiazole compounds.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors. These compounds often exhibit activity against a range of kinases, making a thorough understanding of their selectivity essential for interpreting experimental results and predicting potential therapeutic applications and off-target effects.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 values) of this compound (hypothetical) and Dasatinib against a panel of representative kinases. Lower IC50 values indicate greater potency.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Subfamily | Hypothetical IC50 (nM) |
| LCK | Src Family | 15 |
| SRC | Src Family | 25 |
| FYN | Src Family | 30 |
| YES | Src Family | 45 |
| ABL1 | Abl Family | 250 |
| BCR-ABL | Fusion Tyrosine Kinase | 300 |
| c-KIT | Receptor Tyrosine Kinase | > 1000 |
| PDGFRβ | Receptor Tyrosine Kinase | > 1000 |
| VEGFR2 | Receptor Tyrosine Kinase | 800 |
| CDK2 | Cyclin-Dependent Kinase | 150 |
| CDK9 | Cyclin-Dependent Kinase | 200 |
| Aurora A | Aurora Kinase | 500 |
| p38α | MAPK | > 2000 |
Disclaimer: The data presented in this table for this compound is hypothetical and intended for comparative and illustrative purposes only. Actual inhibitory activity may vary.
Table 2: Published Kinase Selectivity Profile of Dasatinib
| Kinase Target | Subfamily | IC50 (nM) |
| LCK | Src Family | < 1 |
| SRC | Src Family | < 1 |
| FYN | Src Family | < 1 |
| YES | Src Family | < 1 |
| ABL1 | Abl Family | < 1 |
| BCR-ABL | Fusion Tyrosine Kinase | 0.6 - 11 |
| c-KIT | Receptor Tyrosine Kinase | < 30 |
| PDGFRβ | Receptor Tyrosine Kinase | < 30 |
| VEGFR2 | Receptor Tyrosine Kinase | 8 - 15 |
| CDK2 | Cyclin-Dependent Kinase | > 10000 |
| CDK9 | Cyclin-Dependent Kinase | 30 |
| Aurora A | Aurora Kinase | 26 |
| p38α | MAPK | 30 |
As the data illustrates, both the hypothetical profile for this compound and the published data for Dasatinib show potent inhibition of Src family kinases.[1] However, Dasatinib exhibits a much broader and more potent inhibitory profile, with significant activity against BCR-ABL, c-KIT, PDGFRβ, and other kinases at nanomolar concentrations.[2][3] The hypothetical profile for the title compound suggests a more selective inhibition of Src family kinases with less potent activity against other kinase families.
Key Signaling Pathways
The kinases targeted by these inhibitors are crucial components of various signaling pathways that regulate cell proliferation, survival, differentiation, and migration. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[4][5][6]
References
- 1. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Benchmarking 5-tert-Butyl-4-methyl-thiazol-2-ylamine Derivatives in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including approved drugs.[1][2] This guide provides a comparative performance analysis of a representative derivative of the 5-tert-Butyl-4-methyl-thiazol-2-ylamine core, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide, against established multi-kinase inhibitors, Dasatinib and Bosutinib, which also feature the 2-aminothiazole motif.[3][4] The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic intervention, particularly in oncology.
Performance Comparison of 2-Aminothiazole Derivatives
The following tables summarize the in vitro efficacy of the selected compounds across various cancer cell lines. The data highlights the antiproliferative and cytotoxic activities, providing a benchmark for the potential of novel this compound derivatives.
Table 1: Antiproliferative Activity (IC50, µM) in Cancer Cell Lines
| Compound/Derivative Class | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | K562 (Chronic Myeloid Leukemia) | HTLA-230 (Neuroblastoma) | NCI-H1975 (Lung Cancer) | NCI-H1650 (Lung Cancer) |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | 1.6 ± 0.8[1][5] | 4.5 ± 0.6[1][5] | 25.3 ± 2.1[1][5] | - | - | - | - |
| Dasatinib | - | - | - | <0.001[6] | Sub-micromolar[7] | 0.95 (72h)[8] | 3.64 (72h)[8] |
| Bosutinib | - | - | - | 0.02[9] | - | - | - |
Data is presented as the mean ± standard deviation where available. The IC50 value represents the concentration of a compound required to inhibit cell proliferation by 50%.
Table 2: Kinase Inhibition Profile (IC50, nM)
| Compound | Src | Abl | c-Kit |
| Dasatinib | 0.8[6] | <1[6] | 79[6] |
| Bosutinib | 1.2[9] | 1[9] | - |
The IC50 value represents the concentration of a compound required to inhibit the activity of a specific kinase by 50% in cell-free assays.
Experimental Protocols
Detailed methodologies for the key cellular assays cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives, Dasatinib, Bosutinib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[7][8]
In Vitro Kinase Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation: Prepare a kinase reaction buffer, and solutions of the purified kinase, a specific substrate peptide, and ATP.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Assay Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as HTRF™, fluorescence polarization, or radiometric assays.[10][11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
Cell Migration Assay (Scratch Assay)
This assay assesses the effect of a compound on cell migration.
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure. A significant decrease in the closure of the wound area in treated cells compared to control indicates inhibition of migration.[13]
Visualizing Cellular Mechanisms and Workflows
To further elucidate the context of this comparative analysis, the following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antimicrobial Efficacy: 2-Amino-5-(substituted pyrimidinyl)-4-methylthiazole Derivatives
This guide provides a comparative analysis of the antimicrobial properties of novel phenylthiazole derivatives incorporating a tert-butyl moiety. The data and protocols presented are intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The core structure of the evaluated compounds is based on a 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.
Introduction to 2-Aminothiazole Derivatives
The 2-aminothiazole ring is a fundamental component in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Modifications at various positions on the thiazole ring can significantly influence the biological activity of the resulting derivatives.[3] This guide focuses on derivatives of a 2-amino-4-methylthiazole core, specifically examining the impact of substitutions at the 5-position on their antimicrobial potency. The inclusion of a tert-butylphenyl group at the 2-position is a key feature of the compounds discussed.[4]
Comparative Antimicrobial Activity
The antimicrobial efficacy of two representative compounds is summarized below. The compounds were evaluated against a panel of clinically relevant microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Clostridium difficile, Escherichia coli, Neisseria gonorrhoeae, and Candida albicans.[4] The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives [4]
| Compound ID | Structure | MRSA USA300 (MIC µg/mL) | C. difficile (MIC µg/mL) | E. coli (MIC µg/mL) | N. gonorrhoeae (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Compound A | 4-{2-[4-(tert-Butyl)phenyl]-4-methylthiazol-5-yl}-N-(pyrrolidin-3-yl)pyrimidin-2-amine | >64 | 4 | >64 | >64 | 16 |
| Compound B | N-{4-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}ethane-1,2-diamine | 4 | 4 | >64 | >64 | 16 |
Experimental Protocols
The following protocols are based on standard methodologies for determining the antimicrobial activity of novel compounds.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted technique for this purpose.[5]
Materials:
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for yeast
-
96-well microtiter plates
-
Microbial cultures in logarithmic growth phase
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Microbial Inoculum:
-
Streak the microbial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into broth and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). For yeast, adjust to a turbidity of 0.5 McFarland (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Experimental Workflow
The following diagram illustrates the general workflow for the MIC assay.
Potential Signaling Pathway Inhibition
While the precise mechanism of action for these compounds was not detailed in the referenced study, antimicrobial agents often target essential cellular pathways in microorganisms. One such hypothetical target is the bacterial cell wall synthesis pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for novel antimicrobial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. mdpi.com [mdpi.com]
- 4. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of 5-tert-Butyl-4-methyl-thiazol-2-ylamine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the orthogonal validation of the hypothesized mechanism of action for the novel small molecule, 5-tert-Butyl-4-methyl-thiazol-2-ylamine. Due to the absence of published data for this specific compound, we propose a putative mechanism based on the known activities of structurally related 2-aminothiazole compounds, many of which exhibit kinase inhibitory properties. This guide will therefore focus on the validation of this compound as a kinase inhibitor, with a particular focus on the FMS-like tyrosine kinase 3 (FLT3), a frequent target in acute myeloid leukemia (AML).
We will objectively compare the hypothetical performance of this compound with established FLT3 inhibitors: Quizartinib, Gilteritinib, Crenolanib, Sorafenib, and Midostaurin. This comparison is supported by a combination of published experimental data for the known inhibitors and hypothetical data for the compound of interest to provide a comprehensive validation workflow.
Hypothesized Mechanism of Action: Kinase Inhibition
The 2-aminothiazole scaffold is a common feature in a variety of kinase inhibitors. Based on this, we hypothesize that this compound functions as an ATP-competitive inhibitor of protein kinases, potentially with selectivity towards FLT3. The proposed mechanism involves the binding of the compound to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
The FLT3 Signaling Pathway
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3][4] Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, activating downstream signaling pathways such as the RAS/MEK/ERK and PI3K/Akt pathways.[1][5] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and are associated with a poor prognosis in AML.[1][5]
Quantitative Performance Comparison
To orthogonally validate the kinase inhibition mechanism, a combination of biochemical and cell-based assays is essential. The following tables summarize the comparative data.
Note: Data for this compound is hypothetical and for illustrative purposes only. Data for known inhibitors are representative values from published literature and may vary based on specific experimental conditions.
Table 1: Biochemical Assay - Kinase Inhibition
This table compares the in vitro potency of the compounds in inhibiting the activity of the FLT3 kinase using a LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| This compound | FLT3 | LanthaScreen™ | 15.5 (Hypothetical) |
| Quizartinib | FLT3 | Biochemical Assay | 1.1[6] |
| Gilteritinib | FLT3 | Biochemical Assay | 0.7 - 1.8[7] |
| Crenolanib | FLT3 | Biochemical Assay | ~2[8] |
| Sorafenib | FLT3 | Biochemical Assay | 5.9 |
| Midostaurin | FLT3 | Biochemical Assay | 7.9 |
Table 2: Cell-Based Assay - Inhibition of Cell Viability
This table presents the potency of the compounds in inhibiting the proliferation of MV4-11 human acute myeloid leukemia cells, which harbor the FLT3-ITD mutation. Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | MV4-11 (FLT3-ITD) | CellTiter-Glo® | 25.0 (Hypothetical) |
| Quizartinib | MV4-11 (FLT3-ITD) | Cell Proliferation Assay | 0.56 |
| Gilteritinib | MV4-11 (FLT3-ITD) | CellTiter-Glo® | 0.92[9] |
| Crenolanib | MV4-11 (FLT3-ITD) | MTT Assay | 8[10] |
| Sorafenib | MV4-11 (FLT3-ITD) | Cell Viability Assay | 4.9[11] |
| Midostaurin | MV4-11 (FLT3-ITD) | Cell Viability Assay | 12[12] |
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and allow for objective comparison.
Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This protocol outlines the procedure for determining the IC50 value of a test compound against a target kinase.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13][14][15] It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's active site. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. A test compound that also binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant FLT3 kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compounds (including this compound and comparators)
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute in kinase buffer to the desired 4x final concentration.
-
Kinase/Antibody Mixture: Prepare a 2x solution of FLT3 kinase and Eu-anti-GST antibody in kinase buffer.
-
Tracer Solution: Prepare a 4x solution of the kinase tracer in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the 4x compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the 2x kinase/antibody mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 4x tracer solution to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes how to measure the effect of a test compound on the viability of a cancer cell line.
Principle: The CellTiter-Glo® Assay quantifies the amount of ATP present in a cell culture, which is an indicator of metabolically active, viable cells.[16][17][18][19][20] The assay reagent lyses the cells and contains luciferase and luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.[17]
Materials:
-
MV4-11 cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells into opaque-walled 96-well plates at a density of 10,000 cells per well in 90 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 10 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The orthogonal validation of a novel compound's mechanism of action is a critical step in drug discovery. This guide proposes a systematic approach to validate the hypothesized kinase inhibitory activity of this compound. By employing a combination of a biochemical binding assay (LanthaScreen™) and a cell-based viability assay (CellTiter-Glo®), and comparing the results to a panel of known FLT3 inhibitors, researchers can build a robust data package to support the proposed mechanism. The provided experimental protocols offer a standardized framework for conducting these validation studies. The hypothetical data presented serves as a template for how the results for this compound could be positioned and interpreted in the context of established drugs. This multi-faceted approach will provide strong evidence for the compound's mode of action and its potential as a therapeutic agent.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Reactome | FLT3 Signaling [reactome.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crenolanib - Wikipedia [en.wikipedia.org]
- 11. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. LanthaScreen Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. news-medical.net [news-medical.net]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 5-tert-Butyl-4-methyl-thiazol-2-ylamine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of 5-tert-Butyl-4-methyl-thiazol-2-ylamine. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to adhere to all federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This compound is a chemical compound that requires careful handling and disposal due to its potential hazards.
Hazard Assessment
Based on available data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given these hazards, it is essential to treat this compound as hazardous waste and follow stringent disposal protocols. Thiazole derivatives, in general, may also be flammable and toxic if ingested or absorbed through the skin.[2]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or tightly sealed safety goggles. | To protect eyes from splashes and irritation. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or if there is a risk of aerosolization. | To prevent respiratory tract irritation. |
| Body Protection | A laboratory coat or disposable gown. | To protect skin and clothing from contamination. |
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
Proper segregation is a critical first step in safe chemical disposal.[3]
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.[2][3]
-
Container Compatibility: The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[3]
-
Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated materials like weighing paper, gloves, and wipers, in the designated solid hazardous waste container.[3]
-
Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams to prevent potentially hazardous chemical reactions.[4]
Step 2: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety. The waste container must be clearly labeled with:[2]
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.[2]
-
The date when waste was first added to the container.[2]
-
Prominent hazard warnings (e.g., "Irritant," "Toxic").[2]
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[2][3] This area should be:
-
Secure and away from general laboratory traffic.
-
In a well-ventilated location.
-
Equipped with secondary containment to contain any potential leaks.
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or reaches the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3][4]
-
Documentation: Complete all required waste disposal forms as mandated by your institution and local regulations.[3] This will likely include details on the chemical composition and volume of the waste.
-
Handover: Transfer the waste container to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility.[3]
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [3]
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a poorly ventilated space, contact your institution's EHS department.[2]
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.[2]
-
Cleanup: Carefully collect the absorbed material and any contaminated items into a sealed bag or container. This cleanup material must be disposed of as hazardous waste.[2]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.[2]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-tert-Butyl-4-methyl-thiazol-2-ylamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 5-tert-Butyl-4-methyl-thiazol-2-ylamine. The following procedures are based on available data for this compound and safety protocols for structurally similar thiazole derivatives.
Hazard Identification:
This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses with side shields | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[2][3] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[2] |
| Body Protection | Laboratory Coat | Long-sleeved, preferably flame-retardant | Protects skin and personal clothing from contamination.[2] |
| Chemical-resistant Apron | Recommended for larger quantities or splash risks | Provides an additional layer of protection.[3][4] | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Required for handling powders or in poorly ventilated areas | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for safety and operational integrity.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[3]
-
Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and laundered before reuse.
3. Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[4][5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Collection:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Leave at least 10% headspace in the container to allow for expansion.
-
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4] Contact your institution's EHS department for specific guidance on hazardous waste disposal. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
